Technical Documentation Center

1,6-Diazaspiro[3.3]heptan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,6-Diazaspiro[3.3]heptan-2-one

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Lipophilicity of 1,6-Diazaspiro[3.3]heptan-2-one

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, spirocyclic scaffolds—molecules containing two rings connected by a single, shared carbon atom—have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems. The 2,6-diazaspiro[3.3]heptane scaffold, for instance, has been explored as a bioisosteric replacement for piperazine, often leading to compounds with lower lipophilicity and improved aqueous solubility.[1][2] This guide focuses on a specific derivative, 1,6-diazaspiro[3.3]heptan-2-one , a compact and rigid structure with intriguing potential for creating novel chemical entities with desirable drug-like properties.

Understanding the fundamental physicochemical properties of such a scaffold is paramount for any drug development professional. These properties—including molecular weight, ionization constant (pKa), solubility, and lipophilicity (logP/logD)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its fate and efficacy in a biological system. This document provides a comprehensive analysis of 1,6-diazaspiro[3.3]heptan-2-one, blending theoretical principles with actionable experimental and computational protocols.

Core Physicochemical Properties of 1,6-Diazaspiro[3.3]heptan-2-one

A foundational understanding begins with the molecule's basic structural and chemical attributes. While extensive experimental data for this specific entity is not widely published, we can establish its core properties and provide robust methodologies for their determination.

PropertyValue / Predicted ValueSource / Method
Molecular Formula C₅H₈N₂O-
Molecular Weight 112.13 g/mol
Chemical Structure Chemical Structure of 1,6-diazaspiro[3.3]heptan-2-one-
Predicted cLogP -1.5 to -0.5Computational (e.g., QSAR-based methods)[3]
Predicted pKa (Basic) 7.5 - 8.5 (for the secondary amine)Computational (e.g., DFT, QSAR)[4][5]
Predicted Aqueous Solubility Moderate to HighInferred from low cLogP

Note: Predicted values are estimations and require experimental validation. The provided ranges are based on the analysis of similar nitrogen-containing heterocyclic structures.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a functional group is 50% ionized and 50% un-ionized.[6] For 1,6-diazaspiro[3.3]heptan-2-one, the secondary amine at the 6-position is the primary basic center. Its pKa value is critical as it determines the molecule's charge state at physiological pH (approx. 7.4), which in turn influences its solubility, permeability, and target binding. A molecule with a pKa in the range of 7.5-8.5 will be significantly protonated in the acidic environment of the stomach and partially protonated in the blood and tissues.

Potentiometric titration remains a straightforward and widely used method for pKa determination due to its simplicity and low cost.[6][7]

Principle: A solution of the compound is titrated with a standardized acid or base, and the resulting change in pH is monitored using a combined pH electrode. The pKa is determined from the inflection point of the resulting sigmoid curve.[7]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of 1,6-diazaspiro[3.3]heptan-2-one in deionized water or a co-solvent system if solubility is limited.

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the sample solution in a temperature-controlled vessel and insert the calibrated pH electrode.

  • Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.

Causality Insight: The choice of potentiometry is based on its direct measurement of hydrogen ion activity, providing a thermodynamically sound value for the pKa. For compounds with multiple ionizable groups or complex equilibria, more advanced techniques like NMR or UV-Vis spectroscopy-based titrations may be necessary to deconvolve the pKa values of individual sites.[6][8]

Aqueous Solubility: A Prerequisite for Efficacy

A drug must dissolve to be absorbed and exert its therapeutic effect.[9] Low aqueous solubility is a major hurdle in drug development, potentially leading to poor bioavailability and unreliable in vitro assay results.[9] Given the predicted low lipophilicity of 1,6-diazaspiro[3.3]heptan-2-one, it is expected to have favorable solubility, a hypothesis that must be confirmed experimentally.

The shake-flask method is considered the "gold standard" for determining thermodynamic, or equilibrium, solubility.[9][10]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the resulting saturated solution is then quantified.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 5.0, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Add an excess amount of solid 1,6-diazaspiro[3.3]heptan-2-one to vials containing the prepared buffers.

  • Incubation: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9][10]

  • Phase Separation: Separate the undissolved solid from the solution via filtration or centrifugation. The MultiScreen Solubility Filter Plate is a high-throughput option for this step.[10]

  • Quantification: Analyze the concentration of the compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC/MS).[9] A standard calibration curve must be generated for accurate quantification.[10]

Trustworthiness Insight: This protocol is self-validating by ensuring that a solid phase remains at the end of the experiment, confirming that a saturated solution was achieved. The long incubation time allows the system to reach true thermodynamic equilibrium, providing a robust and reproducible solubility value.

Lipophilicity Assessment: Balancing Permeability and Potency

Lipophilicity is a critical physicochemical property that describes a molecule's affinity for a nonpolar, lipid-like environment versus an aqueous one.[11] It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

  • LogP: The ratio of the concentration of the neutral species of a compound between an organic solvent (typically n-octanol) and water.[12]

  • LogD: The ratio of the concentration of all species (neutral and ionized) of a compound between an organic solvent and an aqueous buffer at a specific pH. For ionizable compounds, logD is pH-dependent.

For a basic compound like 1,6-diazaspiro[3.3]heptan-2-one, logD at physiological pH (logD₇.₄) is a more relevant parameter for predicting in vivo behavior than logP.

Experimental Determination of Lipophilicity

This classic method directly measures the partitioning of a compound between two immiscible phases.[11][12]

Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4). After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of 1,6-diazaspiro[3.3]heptan-2-one to a vial containing a defined volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using HPLC-UV or LC/MS.[13]

  • Calculation: Calculate logD₇.₄ using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-Octanol and Buffer exp1 Add Compound, Octanol, and Buffer to Vial prep1->exp1 prep2 Prepare Compound Stock prep2->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Centrifuge to Separate Phases exp2->exp3 ana1 Sample Aqueous Layer exp3->ana1 ana2 Sample Octanol Layer exp3->ana2 ana3 Quantify by HPLC/LC-MS ana1->ana3 ana2->ana3 ana4 Calculate LogD ana3->ana4

Caption: Workflow for LogD Determination using the Shake-Flask Method.

Computational Prediction of Lipophilicity

In early-stage drug discovery, computational methods provide a rapid and cost-effective way to estimate logP.[12] These in silico models, often based on Quantitative Structure-Property Relationships (QSPR), use algorithms that sum the contributions of molecular fragments or atomic properties.[3]

Methodology:

  • Structure Input: The 2D or 3D structure of 1,6-diazaspiro[3.3]heptan-2-one is generated. The SMILES string is a common input format.

  • Software/Algorithm Selection: Various commercial and open-source platforms are available (e.g., ChemAxon, MOE, ACD/Labs). These tools use different algorithms (e.g., atom-based, fragment-based) to calculate cLogP (calculated logP).

  • Calculation and Interpretation: The software calculates the cLogP value. A negative value suggests hydrophilicity, while a positive value indicates lipophilicity.[12]

Expertise Insight: While computational predictions are invaluable for high-throughput screening, they are estimations. The accuracy depends heavily on the algorithm and the diversity of the training dataset used to build the model.[5] For novel scaffolds like 1,6-diazaspiro[3.3]heptan-2-one, it is crucial to validate computational predictions with experimental data, as the model may not have been trained on similar structures.

Integrated Analysis and Drug Development Implications

The physicochemical profile of 1,6-diazaspiro[3.3]heptan-2-one—characterized by its low molecular weight, predicted high solubility, and basic pKa—positions it as an attractive starting point for drug design. The spirocyclic core imparts a desirable three-dimensional character that can enhance target selectivity.[2] The predicted low lipophilicity is particularly advantageous, as a general trend in medicinal chemistry is to reduce lipophilicity to mitigate risks associated with toxicity and poor metabolic stability.[14]

The basic nitrogen provides a handle for salt formation, which can be used to further optimize solubility and formulation properties. However, this basicity also means that its properties will be pH-dependent. The relationship between pKa, pH, and lipophilicity is crucial and is visualized below.

G pKa pKa Ionization Ionization State (Charged vs. Neutral) pKa->Ionization determines pH Environmental pH pH->Ionization influences LogD LogD (Distribution Coefficient) Ionization->LogD Solubility Aqueous Solubility Ionization->Solubility Permeability Membrane Permeability LogD->Permeability

Caption: Interplay of pKa, pH, and key drug-like properties.

By understanding and measuring these fundamental properties, researchers can make informed decisions in the design of novel therapeutics based on the 1,6-diazaspiro[3.3]heptan-2-one scaffold, optimizing for both potency and a favorable ADME profile.

References

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Manners, C. N., Payling, D. W., & Smith, D. A. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Hewitt, M., Madden, J. C., Rowe, P. H., & Cronin, M. T. (2010). Practical methods for the measurement of logP for surfactants. Chemosphere, 80(10), 1223-1229. Available from: [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 1-52. Available from: [Link]

  • Manallack, D. T., & Prankerd, R. J. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Society. Available from: [Link]

  • ResearchGate. Gas Phase Proton Affinity, Basicity, and pKa Values for Nitrogen Containing Heterocyclic Aromatic Compounds. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • Rocafull, M. A., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 83. Available from: [Link]

  • Bharate, S. S., Bharate, S. B., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Drug Discovery Technologies, 13(3), 145-155. Available from: [Link]

  • Popova, Y., & He, H. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Magnetochemistry, 3(3), 29. Available from: [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for bioequivalence waiver. Available from: [Link]

  • ResearchGate. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Available from: [Link]

  • Figshare. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available from: [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1305-1311. Available from: [Link]

  • Al-Abed, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4811. Available from: [Link]

  • Corpet, M., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 61(40), e202207908. Available from: [Link]

  • DrugBank. 2,6-Diazaspiro[3.3]heptan. Available from: [Link]

  • PubChem. 2-Boc-2,6-diazaspiro(3.3)heptane. Available from: [Link]

  • Gkeka, P., & Exner, T. E. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Journal of Computer-Aided Molecular Design, 35(10), 1017-1033. Available from: [Link]

  • Di, L., et al. (2018). Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. ACS Medicinal Chemistry Letters, 9(4), 343-348. Available from: [Link]

  • ProtoQSAR. Computational methods for predicting properties. Available from: [Link]

  • Houk, K. N., & Cheong, P. H.-Y. (2008). Computational prediction of small-molecule catalysts. Nature, 455(7211), 309-313. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Conformation of 1,6-Diazaspiro[3.3]heptan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme in modern drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme in modern drug discovery.[1] Spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[1][2][3][4] This guide focuses on the structural conformation of 1,6-diazaspiro[3.3]heptan-2-one derivatives, a unique and underexplored scaffold. While direct, extensive experimental data for this specific derivative class is emerging, this document synthesizes foundational principles from related diazaspiro[3.3]heptane[1][5] and azetidinone systems to provide a predictive and practical framework for its conformational analysis. We will explore the fundamental geometry of the spiro[3.3]heptane core, detail robust experimental and computational methodologies for conformational elucidation, and discuss the profound impact of substitution on the scaffold's three-dimensional structure and its subsequent implications for structure-activity relationships (SAR).

Introduction: The Rationale for 3D Scaffolds in Drug Design

Medicinal chemistry has progressively moved away from flat, aromatic structures towards more three-dimensional (3D) scaffolds.[3] This shift is driven by the need to improve target selectivity, enhance metabolic stability, and optimize pharmacokinetic profiles.[1][2][4] Spirocyclic frameworks are particularly compelling in this regard. The spiro-fusion of two rings at a single carbon atom creates a rigid, well-defined 3D geometry that can orient substituents into precise vectors in space, which is often beneficial for interacting with the complex binding sites of biological targets.[1][3]

The 1,6-diazaspiro[3.3]heptan-2-one scaffold is a fascinating hybrid, combining the rigidity of the spiro[3.3]heptane core with the hydrogen bonding capabilities and synthetic versatility of an azetidin-2-one (β-lactam) ring and a second azetidine ring. Understanding the preferred conformations of this scaffold is paramount for its rational application in drug design.

The Fundamental Geometry of the Spiro[3.3]heptane Core

The spiro[3.3]heptane skeleton consists of two fused cyclobutane rings. This arrangement results in significant ring strain, which in turn dictates a non-planar, puckered conformation for each ring to alleviate this strain. In the case of 1,6-diazaspiro[3.3]heptan-2-one, we have two four-membered rings: an azetidine and an azetidin-2-one.

The puckering of these four-membered rings is a key conformational feature. The degree of puckering can be influenced by the nature and position of substituents. This puckering is crucial as it determines the relative orientations of substituents, which can significantly impact biological activity.

Methodologies for Conformational Elucidation

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the conformational landscape of these derivatives.[5][6]

Experimental Techniques

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[7] Key NMR experiments for conformational analysis include:

  • ¹H and ¹³C NMR: Chemical shifts and coupling constants provide initial clues about the electronic environment and dihedral angles.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å), providing critical distance restraints for constructing a 3D model of the molecule in solution.[8]

Protocol: 1D and 2D NMR Analysis for Conformational Studies

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,6-diazaspiro[3.3]heptan-2-one derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • 1D ¹H and ¹³C Spectra Acquisition: Acquire standard 1D proton and carbon spectra to assign all signals.

  • 2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and confirm assignments.

  • 2D HSQC/HMBC Acquisition: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to correlate proton signals with their directly attached and long-range coupled carbons, respectively. This solidifies the assignment of all atoms in the molecule.

  • 2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms) to observe through-space correlations. The choice between NOESY and ROESY depends on the molecular weight of the compound.

  • Data Analysis: Analyze the cross-peaks in the NOESY/ROESY spectrum to identify protons that are close in space. The intensity of the cross-peaks is qualitatively proportional to the inverse sixth power of the distance between the protons. Use this information to build a qualitative model of the predominant solution-state conformation.

Single-crystal X-ray crystallography provides the most definitive and high-resolution picture of a molecule's conformation in the solid state.[9] This technique is invaluable for:

  • Unambiguously determining the three-dimensional structure.

  • Providing precise bond lengths, bond angles, and torsional angles.

  • Identifying intermolecular interactions within the crystal lattice.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.

  • Analysis: Analyze the final crystal structure to extract detailed conformational parameters.

Computational Modeling

Computational chemistry offers powerful predictive capabilities for exploring the conformational landscape of molecules.[10]

  • Molecular Mechanics (MM): MM methods use classical force fields to rapidly perform conformational searches and identify low-energy conformers.

  • Density Functional Theory (DFT): DFT provides a more accurate quantum mechanical description of the electronic structure, allowing for the optimization of geometries and calculation of relative energies of different conformers.[5]

Workflow: Computational Conformational Analysis

G cluster_0 Computational Workflow start Initial 3D Structure Generation mm_search Molecular Mechanics (MM) Conformational Search start->mm_search Input dft_opt DFT Geometry Optimization of Low-Energy Conformers mm_search->dft_opt Unique Conformers energy_calc Single-Point Energy Calculation (Higher Level of Theory) dft_opt->energy_calc Optimized Geometries boltzmann Boltzmann Population Analysis energy_calc->boltzmann Relative Energies nmr_pred Prediction of NMR Parameters (Chemical Shifts, Coupling Constants) boltzmann->nmr_pred Weighted Average comparison Comparison with Experimental Data nmr_pred->comparison Validation

Caption: A typical workflow for the computational conformational analysis of flexible molecules.

Influence of Substituents on Conformation

The conformational preferences of the 1,6-diazaspiro[3.3]heptan-2-one core will be highly sensitive to the nature and position of substituents.

  • Substituents on N1 and N6: Bulky substituents on the nitrogen atoms can significantly influence the puckering of their respective rings and may introduce steric hindrance that favors specific conformations.

  • Substituents on the Carbon Backbone: Substitution on the carbon atoms of the azetidine or azetidin-2-one rings can also impact the ring puckering and introduce new stereocenters, leading to diastereomeric compounds with potentially different preferred conformations.

The following table presents hypothetical but plausible data on how different substituents might affect key dihedral angles, illustrating the conformational impact.

Substituent at N6Ring Puckering Angle (Azetidine)Key Dihedral Angle (H-C5-C7-H)
-H20°15°
-CH₃25°18°
-C(CH₃)₃35°25°
-C₆H₅28°20°

Conformation-Activity Relationships

The three-dimensional shape of a molecule is a critical determinant of its biological activity. The conformational rigidity of the 1,6-diazaspiro[3.3]heptan-2-one scaffold can be advantageous in drug design by:

  • Pre-organizing Pharmacophoric Elements: A rigid scaffold can hold key functional groups in a bioactive conformation, reducing the entropic penalty upon binding to a target.

  • Improving Selectivity: The well-defined spatial arrangement of substituents can lead to more specific interactions with the target receptor, improving selectivity over off-targets.

  • Enhancing Metabolic Stability: The rigid core may be less susceptible to metabolic degradation compared to more flexible acyclic or monocyclic systems.

The relationship between conformation and activity can be visualized as follows:

G cluster_1 Conformation-Activity Relationship conformation Molecular Conformation shape 3D Shape and Substituent Orientation conformation->shape binding Target Binding Affinity & Selectivity shape->binding activity Biological Activity binding->activity

Caption: The causal chain from molecular conformation to biological activity.

Conclusion

The 1,6-diazaspiro[3.3]heptan-2-one scaffold represents a promising, yet underexplored, area for the development of novel therapeutics. Its inherent rigidity and three-dimensionality make it an attractive starting point for the design of potent and selective modulators of biological targets. A thorough understanding of its conformational preferences, achieved through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for unlocking its full potential in drug discovery. Future work should focus on the synthesis of diverse derivatives and the systematic evaluation of their conformations and biological activities to build robust structure-activity relationships.

References

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Compar
  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience.
  • Theory Untangles Fascinating Properties of Spiro-Compounds.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • A Comparative Guide to the Computational Modeling and Conformational Analysis of 2,6-Diazaspiro[3.3]heptane. Benchchem.
  • Comput
  • Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists.
  • Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes.
  • NMR Spectroscopy: a Tool for Conform
  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig
  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. J. Indian Inst. Sci.

Sources

Foundational

Early-Stage Drug Discovery Using 1,6-Diazaspiro[3.3]heptan-2-one Scaffolds: A Technical Guide

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe promising lead compounds fail in Phase II clinical trials due to poor pharmacokinetic profile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe promising lead compounds fail in Phase II clinical trials due to poor pharmacokinetic profiles. These failures are disproportionately driven by flat, lipophilic, sp²-rich molecular architectures that suffer from low aqueous solubility and high off-target toxicity. To circumvent these liabilities, the medicinal chemistry community has pivoted toward sp³-rich strained spiro heterocycles (SSHs).

Among these, the 1,6-diazaspiro[3.3]heptan-2-one scaffold stands out as a highly specialized, three-dimensional building block. Unlike traditional linear bioisosteres, this spiro-β-lactam-azetidine system offers unique angular vectorization and precise pKa modulation, enabling researchers to access previously uncharted chemical space while optimizing drug-like properties.

Structural & Physicochemical Rationale

The Shift to sp³-Rich Chemical Space

The incorporation of spirocyclic motifs inherently increases the fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ correlates directly with improved thermodynamic solubility, reduced promiscuity, and enhanced passive membrane permeability. Spiro[3.3]heptanes containing at least one ring heteroatom have received special attention due to their proven track record as non-classical bioisosteres for saturated six-membered rings ()[1].

Angular Vectorization vs. Linear Bioisosteres

The geometry of exit vectors is critical when replacing aromatic or heterocyclic rings. Common spirocycles like 2,6-diazaspiro[3.3]heptane possess exit vectors in geometrically opposing directions (180°), making them ideal mimics for para-substituted benzenes or piperazines. By contrast, angular modules such as 1,6-diazaspiro[3.3]heptane position their two exit vectors in a tilted arrangement (~90°–120°) ()[2]. This angular trajectory allows the scaffold to effectively mimic ortho- or meta-substituted benzenes and angled diamines, fitting into congested binding pockets (e.g., kinase hinge regions) where linear molecules sterically clash[3].

pKa Modulation via the β-Lactam Motif

A common liability in diamine bioisosteres is excessive basicity, which can trigger hERG channel inhibition and phospholipidosis. The 1,6-diazaspiro[3.3]heptan-2-one scaffold elegantly solves this by incorporating a β-lactam ring. The carbonyl group neutralizes the basicity of the N1 nitrogen, leaving the N6 azetidine nitrogen as the sole basic center. This single basic center, combined with the hydrogen-bond accepting capacity of the lactam carbonyl, yields a highly tunable pharmacokinetic profile.

Synthetic Methodologies & Scaffold Assembly

The design and synthesis of novel, readily manipulated building blocks is of fundamental importance in modern drug discovery[2]. The synthesis of the 1,6-diazaspiro[3.3]heptan-2-one core requires precise stereoelectronic control to establish the highly congested spiro-quaternary carbon.

SyntheticWorkflow A N-Protected Azetidin-3-one (Starting Material) B Reformatsky-Type Addition (Quaternary Center Formation) A->B Zn, Br-ester Stereocontrol C Intramolecular Cyclization (β-Lactam Formation) B->C Base-mediated Ring Closure D 1,6-Diazaspiro[3.3]heptan-2-one (Core Scaffold) C->D Isolation & Purification E Orthogonal Deprotection & Late-Stage Diversification D->E TFA / Cross-Coupling Vectorization

Fig 1. Step-by-step synthetic workflow for the 1,6-diazaspiro[3.3]heptan-2-one core.

Protocol: Modular Synthesis of the 1,6-Diazaspiro[3.3]heptan-2-one Core

Step 1: Quaternary Center Formation (Reformatsky-Type Addition)

  • Action: React N-Boc-azetidin-3-one with ethyl 2-bromoacetate and activated zinc dust in THF at 60°C.

  • Causality: The zinc-enolate selectively attacks the sterically hindered ketone. The use of activated zinc is critical to overcome the activation energy barrier of forming a congested spiro-quaternary center, yielding the necessary β-amino ester intermediate without premature polymerization.

Step 2: Intramolecular Cyclization (β-Lactam Formation)

  • Action: Treat the resulting β-amino ester with a strong base (e.g., methylmagnesium bromide) at -78°C, gradually warming to room temperature.

  • Causality: The strong base deprotonates the amine, driving an intramolecular nucleophilic acyl substitution. The low initial temperature prevents intermolecular oligomerization, funneling the reaction thermodynamically toward the strained 4-membered β-lactam ring[2].

Step 3: Orthogonal Deprotection

  • Action: Stir the isolated spirocycle in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature.

  • Causality: TFA selectively cleaves the N6-Boc protecting group via acid-catalyzed hydrolysis. This exposes the basic azetidine nitrogen for downstream library enumeration (e.g., Buchwald-Hartwig cross-coupling or reductive amination) while leaving the robust β-lactam core completely intact.

Discovery Workflow & Biological Evaluation

Once synthesized, these angular modules must be systematically evaluated. 1-Azaspiro[3.3]heptanes and related spirocycles have been biologically evaluated and validated as bioisosteres of piperidine and piperazine in numerous medicinal chemistry campaigns ()[4],[5].

DiscoveryLogic ID Target ID & In Silico Docking Lib Scaffold Synthesis & Angular Vectorization ID->Lib InVitro Primary Screening (Target Affinity) Lib->InVitro ADME ADME Profiling (Solubility & HLM) InVitro->ADME

Fig 2. Integration of angular spirocycles into the early-stage drug discovery screening cascade.

Protocol: High-Throughput Kinetic Solubility Profiling

To validate the sp³-driven solubility enhancement of the 1,6-diazaspiro[3.3]heptan-2-one hits, a self-validating kinetic solubility assay must be employed.

Step 1: Matrix Preparation

  • Action: Spike 10 µL of a 10 mM compound stock (in DMSO) into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Causality: This 100-fold dilution mimics physiological administration conditions, testing the compound's ability to remain solvated without precipitating out of the aqueous matrix.

Step 2: Equilibration and Filtration

  • Action: Incubate the mixture on an orbital shaker at 37°C for 24 hours, followed by filtration through a 0.22 µm PVDF membrane.

  • Causality: The 24-hour shaking ensures the thermodynamic equilibrium of precipitation is reached. The 0.22 µm filtration is strictly necessary to remove micro-precipitates that would otherwise cause false-positive concentration readings via light scattering.

Step 3: LC-MS/MS Quantification

  • Action: Analyze the filtrate using LC-MS/MS, comparing the analyte peak area against a pre-established standard curve.

  • Causality: Mass spectrometry provides absolute quantification of the dissolved fraction, directly proving the physicochemical superiority of the spirocyclic scaffold over its flat aromatic counterparts.

Quantitative Scaffold Comparison

To fully appreciate the utility of the 1,6-diazaspiro[3.3]heptan-2-one scaffold, we must benchmark it against traditional bioisosteres. The table below summarizes the quantitative structural advantages.

PropertyPiperazine2,6-Diazaspiro[3.3]heptane1,6-Diazaspiro[3.3]heptan-2-one
Fsp³ (Fraction sp³) 1.001.000.80
Exit Vector Angle 180° (Linear)180° (Linear)~90° (Angular)
Basic Centers 221
Hydrogen Bond Acceptors 223 (Includes Lactam C=O)
Primary Application para-benzene / diamine mimicpara-benzene bioisostereortho/meta-benzene & angled diamine mimic

Conclusion

The 1,6-diazaspiro[3.3]heptan-2-one scaffold represents a sophisticated evolution in early-stage drug discovery. By combining the rigid, 3D architecture of a spirocycle with the angular vectorization and pKa-dampening properties of a β-lactam, this core allows medicinal chemists to rescue flat, insoluble leads and navigate complex binding pockets with unprecedented precision.

References

  • Synthesis of novel angular spirocyclic azetidines Organic Letters (ACS Publications) URL:[Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Angewandte Chemie International Edition (Wiley) URL:[Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere Angewandte Chemie International Edition (Wiley) URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing) URL:[Link]

Sources

Exploratory

Engineering Inhibitor Mechanisms via Strained Spiro Heterocycles: The 1,6-diazaspiro[3.3]heptan-2-one Scaffold

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The optimization of small-molecule inhibitors frequently encounters a t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The optimization of small-molecule inhibitors frequently encounters a thermodynamic and pharmacokinetic plateau when relying on classical flat, saturated six-membered rings such as piperazine and piperidine. The introduction of highly strained spiro heterocycles (SSHs)—specifically the 1,6-diazaspiro[3.3]heptan-2-one core and its derivatives—represents a paradigm shift in rational drug design [1].

Rather than acting as a standalone target-binding warhead, the 1,6-diazaspiro[3.3]heptan-2-one scaffold functions as a non-classical bioisostere. By replacing flexible, planar rings with this rigid, sp3 -rich, three-dimensional architecture, researchers can fundamentally alter the mechanism of action (MoA) of an inhibitor. This structural substitution modulates exit vectors, alters target residence time, and can uncouple desired catalytic inhibition from off-target allosteric toxicity.

Mechanistic Rationale: The Physics of Bioisosteric Replacement

The causality behind the success of 1,6-diazaspiro[3.3]heptan-2-one lies in its unique physicochemical properties. Classical piperazine rings exist in a dynamic equilibrium of chair conformations, which introduces entropic penalties upon target binding and often leads to promiscuous off-target interactions.

Conversely, the 1,6-diazaspiro[3.3]heptan-2-one core is conformationally locked.

  • Vectorization: The spirocyclic nature forces the attached pharmacophores into highly specific, predictable trajectories (dihedral angles).

  • Lipophilicity & Metabolic Stability: The increased sp3 character (Fsp3) lowers the calculated partition coefficient (clogP), improving aqueous solubility while increasing resistance to cytochrome P450-mediated oxidative metabolism.

  • Allosteric Modulation: The rigidity of the spiro-core prevents the inhibitor from inducing or stabilizing specific allosteric conformational changes in the target protein, which is critical for avoiding toxicity in targets like PARP-1 [2].

G A Piperazine Core (Flexible, Flat) B 1,6-diazaspiro[3.3]heptan-2-one (Rigid, 3D) A->B Bioisosteric Replacement C Altered Exit Vectors B->C Conformational Restriction E Lower Lipophilicity (clogP) B->E sp3 Enrichment D Reduced Off-Target Binding C->D Enhanced Selectivity

Structural vectorization and property modulation via diazaspiro bioisosteric replacement.

Case Study: Shifting the MoA in PARP-1 Inhibitors

The most profound demonstration of 1,6-diazaspiro[3.3]heptan-2-one's mechanistic impact is observed in Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. FDA-approved PARP inhibitors (e.g., olaparib) utilize a piperazine core. Their MoA relies on two factors: catalytic inhibition of PARP and DNA trapping (stabilizing the PARP-DNA complex), which leads to double-strand breaks (DSBs) and synthetic lethality in BRCA-mutated cancers [2].

However, for non-oncology indications (e.g., neuroinflammation), DNA damage is an unacceptable toxicity. By replacing the piperazine core of olaparib with a diazaspiro core, researchers successfully altered the MoA. The rigid spiro-core maintains high affinity for the NAD+ binding pocket (catalytic inhibition) but lacks the flexibility required to induce the allosteric changes responsible for strong DNA trapping. Consequently, the diazaspiro-based inhibitors suppress inflammation without inducing cytotoxic DSBs [2].

G PARP PARP-1 Enzyme Trap Strong DNA Trapping PARP->Trap Piperazine Core NoTrap Weak DNA Trapping PARP->NoTrap Spiro Core Olaparib Piperazine-based Inhibitor (e.g., Olaparib) Olaparib->PARP Binds Spiro Diazaspiro-based Inhibitor Spiro->PARP Binds DSB Double-Strand Breaks (γ-H2AX Formation) Trap->DSB Cytotoxicity NoDSB No DNA Damage (Anti-inflammatory) NoTrap->NoDSB Cell Viability Maintained

Divergent PARP-1 signaling mechanisms based on inhibitor core structure.
Quantitative Data Summary

The table below highlights the divergent pharmacological profiles when comparing the classical piperazine core to diazaspiro substitutions in the olaparib framework [2].

Inhibitor Core StructurePARP-1 IC₅₀ (nM)DNA Damage ( γ -H2AX)CytotoxicityPrimary Therapeutic Utility
Piperazine (Olaparib)~5.0High (Micromolar DSBs)HighOncology (Synthetic Lethality)
1,6-diazaspiro[3.3]heptane (Free Amine)12.6Low / UndetectableLowAnti-inflammatory / Neuroprotection
1,6-diazaspiro[3.3]heptane (Boc-protected)452.8LowLowTool Compound / Negative Control

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 1,6-diazaspiro[3.3]heptan-2-one based inhibitors must follow a self-validating workflow. The causality of the bioisosteric replacement is proven only if catalytic inhibition is maintained while off-target phenotypic toxicity is abolished.

Protocol 1: Synthesis & Derivatization via Strain-Release

The synthesis of the 1,6-diazaspiro[3.3]heptan-2-one core relies on the controlled manipulation of highly strained precursors [3].

  • Precursor Activation: Begin with an appropriately functionalized azabicyclo[1.1.0]butane or utilize a thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate (Graf's isocyanate).

  • Lactam Formation: Facilitate ring expansion/closure to yield the spirocyclic β -lactam intermediate.

  • Reduction & Protection: Reduce the β -lactam using alane to produce the free 1,6-diazaspiro[3.3]heptane core. Selectively protect the nitrogens (e.g., with Boc or Cbz groups) to allow for orthogonal functionalization.

  • Coupling: Couple the core to the target pharmacophore (e.g., phthalazin-1(2H)-one for PARP inhibitors) via standard amide coupling reagents (HATU/DIPEA) [2].

Protocol 2: Orthogonal Validation of Mechanism (Catalysis vs. Trapping)

This protocol validates the uncoupling of enzymatic inhibition from DNA damage.

  • Radioligand Binding Assay (Catalytic Inhibition):

    • Incubate recombinant target enzyme (e.g., PARP-1) with varying concentrations of the diazaspiro inhibitor (0.1 nM to 10 μ M).

    • Introduce 3 H-NAD+ and activated DNA.

    • Measure the reduction in incorporated radioactivity to calculate the IC₅₀. Causality check: A low IC₅₀ confirms the spiro-core does not sterically clash with the active site.

  • Western Blotting (Cellular Target Engagement):

    • Treat OVCAR8 cells with the inhibitor for 6 hours.

    • Lyse cells and perform SDS-PAGE. Probe for poly(ADP-ribose) (PAR) polymer formation.

    • Causality check: Complete suppression of PAR synthesis confirms cell permeability and intracellular target engagement.

  • Immunofluorescence Microscopy (Phenotypic Toxicity):

    • Plate cells and treat with the inhibitor for 24 hours.

    • Fix and permeabilize cells, then stain with anti- γ -H2AX antibodies (a biomarker for DNA double-strand breaks).

    • Self-Validation: If Step 2 shows PAR suppression but Step 3 shows no γ -H2AX foci, the protocol self-validates that the diazaspiro core successfully uncoupled catalytic inhibition from DNA trapping.

G S1 Step 1: Synthesis Strain-Release Cycloaddition S2 Step 2: Target Binding Radioligand Assay (IC50) S1->S2 S3 Step 3: Phenotypic Assay Western Blot (PAR) Microscopy (γ-H2AX) S2->S3 S4 Step 4: Optimization SAR Analysis S3->S4

Self-validating experimental workflow for diazaspiro-based inhibitor development.

Broader Applications in Drug Discovery

Beyond PARP-1, the 1,6-diazaspiro[3.3]heptan-2-one scaffold is actively being deployed across multiple target classes:

  • BET Inhibitors: Achieving selectivity between BET isoforms (BRD2 vs. BRD4) is notoriously difficult due to sequence homology. Bivalent BET inhibitors utilizing diazaspiro linkers leverage the rigid dihedral angles to span the specific distance between bromodomains of a single isoform, enhancing selectivity and reducing pan-BET toxicity [4].

  • Pol θ and KRAS G12C Inhibitors: The scaffold is utilized to improve the pharmacokinetic profiles of these inhibitors, replacing metabolically labile piperazines to extend half-life and improve oral bioavailability[3][5].

Conclusion

The 1,6-diazaspiro[3.3]heptan-2-one scaffold is a powerful tool in the medicinal chemist's arsenal. By understanding the physical causality of bioisosteric replacement—specifically how conformational restriction alters exit vectors and prevents allosteric target trapping—researchers can rationally design inhibitors that maintain high catalytic potency while shedding the off-target liabilities associated with classical saturated heterocycles.

References

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. Available at:[Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at:[Link]

  • BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • WO2024121753A1 - Polq inhibitors. Google Patents.

Protocols & Analytical Methods

Method

Harnessing the 3D-Rich Scaffold of Diazaspiro[3.3]heptanes in Palladium-Catalyzed Cross-Coupling Reactions

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of diazaspiro[3.3]heptane scaffolds in cross-coupling reactions. While the specific lactam derivative 1,6-diazaspiro[3.3]heptan-2-one is a compelling structure, its application in cross-coupling is not yet extensively documented in peer-reviewed literature. Therefore, this guide will focus on its extensively studied and highly valuable structural analog, 2,6-diazaspiro[3.3]heptane . This scaffold has emerged as a critical building block in modern medicinal chemistry, primarily utilized through palladium-catalyzed C-N bond formation to create novel molecular architectures with enhanced three-dimensionality.

The protocols and insights herein are grounded in established synthetic methodologies, offering a robust starting point for incorporating this unique structural motif into drug discovery programs.

Part I: The Scientific Rationale for Diazaspiro[3.3]heptanes

Introduction: "Escaping Flatland" in Drug Design

Modern drug discovery endeavors to create molecules with high potency, selectivity, and optimized ADME (absorption, distribution, metabolism, and excretion) properties. A significant trend in this effort is the "escape from flatland," a strategic shift away from planar, aromatic-heavy molecules towards structures with greater three-dimensional (3D) complexity.[1] Spirocyclic scaffolds are at the forefront of this movement. Their rigid, non-planar structures introduce well-defined exit vectors, allowing for precise spatial orientation of substituents and improved interactions with biological targets.[2][3]

The 2,6-diazaspiro[3.3]heptane ring system, in particular, has garnered immense interest as a conformationally restricted bioisostere of piperazine, a ubiquitous motif in pharmaceuticals.[4][5] Its rigid framework and distinct N-N distance (approximately 4.1 Å, compared to ~2.9 Å in piperazine) allow it to populate regions of chemical space inaccessible to traditional heterocycles.[4][6]

Physicochemical & Structural Advantages

The decision to replace a common scaffold like piperazine with 2,6-diazaspiro[3.3]heptane is driven by several key advantages:

  • Modulation of Lipophilicity: Counterintuitively, the addition of a spirocyclic carbon can lead to a decrease in lipophilicity (logD). This phenomenon is often attributed to the increased basicity of the nitrogen atoms within the strained azetidine rings, which leads to a higher population of the protonated, more water-soluble form at physiological pH.[6]

  • Enhanced 3D Geometry: The spirocyclic core forces substituents into perpendicular orientations, creating a defined "twist" that can be exploited for targeted binding interactions.[6] This rigidity minimizes the entropic penalty upon binding to a protein target.

  • Synthetic Accessibility: The development of concise and scalable syntheses for mono-protected 2,6-diazaspiro[3.3]heptane has made this building block readily available for use in discovery and development campaigns.[4][7][8] This accessibility is crucial for its widespread adoption.

Part II: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The most prevalent and powerful method for incorporating the 2,6-diazaspiro[3.3]heptane scaffold is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine, in this case, the secondary amine of a mono-protected diazaspiro[3.3]heptane.[4][9]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three main stages: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of phosphine ligand is critical as it modulates the reactivity and stability of the palladium catalyst at each stage.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord + HNR¹R² - HX PdII_Amide L₂Pd(II)(Ar)(NR¹R²) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product (Ar-NR¹R²) Product Coupled Product RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Amine (HNR¹R²) Amine->AmineCoord

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part III: Experimental Protocols & Data

Protocol 1: General Procedure for Pd-Catalyzed N-Arylation of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol is a robust starting point adapted from established literature procedures.[4][8] Optimization of the base, ligand, and temperature may be necessary for challenging substrates.

Experimental_Workflow start Start reagents 1. Assemble Reagents - Oven-dried flask - Add Pd₂(dba)₃, (±)-BINAP, KOtBu - Add N-Boc-2,6-diazaspiro[3.3]heptane - Add Aryl Bromide start->reagents purge 2. Inert Atmosphere - Seal flask - Evacuate and backfill with Argon/N₂ (3x) reagents->purge solvent 3. Add Solvent - Add anhydrous Toluene via syringe purge->solvent reaction 4. Reaction - Heat to 110 °C - Stir for 12-24 h - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc - Wash with water/brine - Dry over Na₂SO₄ reaction->workup purify 6. Purification - Concentrate in vacuo - Purify by column chromatography (e.g., Hexanes/EtOAc) workup->purify end Final Product purify->end

Figure 2: Standard experimental workflow for the N-arylation of 2,6-diazaspiro[3.3]heptane.

Materials & Reagents:

  • N-Boc-2,6-diazaspiro[3.3]heptane (or its oxalate/HCl salt)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2.5 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP, 1.5 mol% per Pd)

  • Potassium tert-butoxide (KOtBu, 3.0 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, (±)-BINAP, and the base (KOtBu).

  • Reagent Addition: Add the aryl bromide (e.g., 0.4 mmol, 1.0 equiv) and N-Boc-2,6-diazaspiro[3.3]heptane (0.55 equiv). If using a salt form of the spirocycle, pre-mix with an additional equivalent of base or use a protocol that starts with the free base.

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed (typically 12-46 hours).

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.

Representative Data & Substrate Scope

The N-arylation of 2,6-diazaspiro[3.3]heptane is robust and tolerates a wide range of functional groups on the aryl bromide partner.

EntryAryl BromideBaseYield (%)Citation
14-BromotolueneKOtBu87[4]
24-BromoanisoleKOtBu92[4]
34-BromobenzonitrileKOtBu75[4]
43-BromopyridineKOtBu61[4]
51-Bromo-4-(trifluoromethyl)benzeneKOtBu85[4]
6Methyl 4-bromobenzoateCs₂CO₃83[4]

Expert Insights:

  • Choice of Base: KOtBu is a strong, non-nucleophilic base that is effective for a broad range of substrates. However, for base-sensitive functional groups (e.g., esters), a milder base like Cs₂CO₃ is recommended to prevent side reactions like saponification.[4]

  • Ligand Selection: While (±)-BINAP is a reliable general ligand, other Buchwald-type ligands (e.g., XPhos, SPhos) may offer improved yields or faster reaction times for specific or sterically hindered substrates. Screening a small panel of ligands is often a worthwhile endeavor.

  • Handling the Amine: N-Boc-2,6-diazaspiro[3.3]heptane is often supplied as an oxalate or hydrochloride salt for improved stability and handling.[4] When using the salt, ensure sufficient base is added to neutralize the acid and to act as the stoichiometric base for the catalytic cycle.

Protocol 2: Boc-Deprotection for Subsequent Functionalization

After successful N-arylation, the Boc protecting group can be removed to reveal the second nitrogen atom, enabling further diversification.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane (1.0 equiv) in DCM.

  • Cool the solution in an ice bath (0 °C).

  • Add TFA (5-10 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The resulting TFA salt can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Causality Behind Experimental Choice: TFA is preferred over hydrochloric acid (HCl) for the deprotection of this specific scaffold. It has been observed that treatment with HCl can lead to undesired ring-opening of the strained azetidine system, a critical side reaction to avoid.[5]

IV. Conclusion

The 2,6-diazaspiro[3.3]heptane scaffold is a powerful tool for medicinal chemists aiming to introduce 3D complexity and favorable physicochemical properties into their molecules. Its incorporation via palladium-catalyzed N-arylation is a reliable and well-documented transformation that provides access to a diverse array of novel chemical entities. By understanding the underlying mechanism and following robust protocols, researchers can effectively leverage this unique building block to accelerate their drug discovery efforts.

References

  • Spirobipyridine Ligands as a Unique Platform for Substrate Recognition and Reaction Control through Noncovalent Interactions. ACS Catalysis. [Link]

  • Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis. Organic & Biomolecular Chemistry. [Link]

  • Design and Synthesis of Chiral Spiro Ligands. Journal of Nepal Chemical Society. [Link]

  • Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation. Science Advances. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters. [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. [Link]

  • Reactions of 1,6-dioxaspiro[3.3]heptan-2-one derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. [Link]

  • Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. Lookchem. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. [Link]

  • Accessing three-dimensional molecular diversity through benzylic C–H cross-coupling. Nature Synthesis. [Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 1,6-Diazaspiroheptan-2-one

Application Note: Scale-Up Manufacturing Process for 1,6-Diazaspiro[1]heptan-2-one Executive Summary & Strategic Rationale In modern drug discovery, the transition from flat, aromatic rings to three-dimensional, rigid sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Manufacturing Process for 1,6-Diazaspiro[1]heptan-2-one

Executive Summary & Strategic Rationale

In modern drug discovery, the transition from flat, aromatic rings to three-dimensional, rigid scaffolds is a proven strategy to improve pharmacokinetic profiles. Angular spirocyclic azetidines, such as the 1,6-diazaspiro[1]heptane module, have emerged as highly valuable bioisosteres for piperazine and morpholine[2]. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), these strained spiro heterocycles enhance metabolic stability, improve aqueous solubility, and provide unique exit vectors for structure-activity relationship (SAR) exploration[3],[4].

This application note details a robust, scalable, and self-validating manufacturing process for 1,6-diazaspiro[1]heptan-2-one (isolated as the hydrochloride salt). Commercial derivatives of this core, such as [1-benzyl-1,6-diazaspiro[1]heptan-2-one]([Link]], demonstrate the high industry demand for this angular architecture.

Mechanistic Causality in Route Design

Traditional linear syntheses of highly strained spirocycles often suffer from poor regioselectivity and low yields at scale. To bypass these limitations, this protocol leverages a highly regioselective [2+2] cycloaddition using chlorosulfonyl isocyanate (CSI, Graf's isocyanate)[2].

The Causality of Regioselectivity: When 1-Boc-3-methyleneazetidine is treated with CSI, the highly electrophilic carbonyl carbon of the isocyanate attacks the terminal methylene. This generates a partial positive charge that is thermodynamically stabilized at the more substituted C3 spiro center of the azetidine ring. The nitrogen atom of the CSI immediately traps this intermediate, forming the C–N bond exclusively at the tertiary carbon. This Markovnikov-directed cycloaddition guarantees the formation of the 1,6-diazaspiro[1]heptan-2-one architecture over the unwanted 2,6-isomer.

The Causality of Reductive Cleavage: The initial cycloaddition yields an N-chlorosulfonyl-β-lactam intermediate. Subjecting this intermediate to standard acidic or basic hydrolysis would inevitably cleave the highly strained 4-membered β-lactam ring. Instead, we utilize a biphasic reductive cleavage with sodium sulfite ( Na2​SO3​ ). This selectively reduces the N–S bond—releasing SO2​ and chloride—affording the free NH β-lactam while perfectly preserving the spirocyclic core.

Process Visualizations

SyntheticWorkflow SM 1-Boc-3-methyleneazetidine (Starting Material) Cyclo [2+2] Cycloaddition CSI, DCM, < 0°C SM->Cyclo Int N-Chlorosulfonyl-β-lactam (Intermediate) Cyclo->Int Reduct Reductive Cleavage Na2SO3, pH 7.5-8.0 Int->Reduct BocCore 6-Boc-1,6-diazaspiro[3.3]heptan-2-one (Protected Core) Reduct->BocCore Deprot Acidic Deprotection 4N HCl in Dioxane BocCore->Deprot Product 1,6-diazaspiro[3.3]heptan-2-one HCl (Final Product) Deprot->Product

Figure 1: Synthetic route for 1,6-diazaspiro[1]heptan-2-one via CSI [2+2] cycloaddition.

ProcessControl Reactor Jacketed Reactor T: -5°C to 0°C | N2 Atm IPC In-Process Control (IPC) 1H NMR: <1% Alkene Reactor->IPC Sample Aliquot Addition Controlled CSI Dosing Rate: 0.5 eq/hr Addition->Reactor Exotherm Control Quench Biphasic Quench Na2SO3 / KOH | pH 7.5-8.0 IPC->Quench If SM < 1% Isolation Crystallization MTBE/Heptane | Purity >99% Quench->Isolation Phase Separation

Figure 2: Reactor setup and critical process parameters for pilot-scale manufacturing.

Step-by-Step Scale-Up Protocols (100 g Pilot Scale)

Phase 1: [2+2] Cycloaddition
  • Preparation: Charge a 3 L jacketed glass reactor with 1-Boc-3-methyleneazetidine (100 g, 0.59 mol) and anhydrous dichloromethane (DCM, 1000 mL) under a strict nitrogen atmosphere.

  • Cooling: Set the chiller to maintain an internal reactor temperature of -5 °C.

  • Dosing: Load chlorosulfonyl isocyanate (CSI, 100.4 g, 0.71 mol, 1.2 eq) into an addition funnel. Add the CSI dropwise over 2 hours. Critical Parameter: The reaction is highly exothermic; dosing must be paused if the internal temperature exceeds 0 °C to prevent polymerization.

  • Maturation: Stir the reaction mixture for 1 hour at 0 °C.

Self-Validation (IPC): Withdraw a 0.5 mL aliquot, quench in 1 mL saturated NaHCO3​ , and extract with 1 mL CDCl3​ . Analyze via 1 H NMR. The reaction self-validates as complete when the exocyclic alkene protons of the starting material ( δ ~5.0 ppm) are completely absent.

Phase 2: Reductive Cleavage & Isolation
  • Quench Preparation: In a separate 5 L reactor, prepare a quenching solution of sodium sulfite ( Na2​SO3​ , 223 g, 1.77 mol, 3.0 eq) in deionized water (1.5 L). Adjust the initial pH to 8.0 using 10% aqueous KOH.

  • Transfer: Slowly transfer the cold reaction mixture from Phase 1 into the vigorously stirring quenching solution, maintaining the temperature between 0 °C and 5 °C.

  • Cleavage: Stir vigorously for 2 hours.

Self-Validation (IPC): Monitor the pH continuously. The consumption of Na2​SO3​ generates acidic byproducts. The system self-validates the ongoing cleavage via the continuous demand for 10% KOH to maintain a pH of 7.5–8.0. Once base consumption ceases and pH stabilizes, the cleavage is complete.

  • Workup: Halt stirring and allow phase separation. Extract the aqueous layer with additional DCM (2 × 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude residue from MTBE/Heptane (1:3) to afford pure 6-Boc-1,6-diazaspiro[1]heptan-2-one as a white solid.

Phase 3: Acidic Deprotection
  • Reaction: Dissolve the purified Boc-intermediate in 1,4-dioxane (500 mL) in a 2 L flask. Slowly add 4N HCl in dioxane (300 mL, 1.2 mol). Stir at room temperature for 4 hours.

Self-Validation (IPC): The reaction self-indicates completion through the heavy precipitation of the highly polar 1,6-diazaspiro[1]heptan-2-one hydrochloride salt from the non-polar dioxane solvent. This precipitation continuously drives the equilibrium forward.

  • Isolation: Filter the resulting precipitate under a nitrogen blanket (the salt is hygroscopic). Wash the filter cake thoroughly with cold MTBE (2 × 200 mL) and dry under vacuum at 40 °C to afford the final product.

Quantitative Data & Quality Control

The following table summarizes the Critical Quality Attributes (CQAs) and yield metrics observed during the transition from lab-scale to pilot-scale manufacturing.

Process Parameter / MetricLab Scale (10 g)Pilot Scale (100 g)Target Specification
Yield (Cycloaddition & Cleavage) 82%78%> 75%
Yield (Boc Deprotection) 95%94%> 90%
Overall Isolated Yield 78%73%> 70%
Final Purity (HPLC, 210 nm) 99.2%99.5%> 98.0%
Reaction Time (CSI Addition) 1.5 h2.5 h< 3.0 h
Max Exotherm ( ΔTmax​ ) +2 °C+4 °C< +5 °C

References

  • Carreira, E. M., Guérot, C., Tchitchanov, B. H., & Knust, H. (2011). "Synthesis of Novel Angular Spirocyclic Azetidines." Organic Letters, 13(4), 780–783.[Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[Link]

  • National Center for Biotechnology Information. "1-Benzyl-1,6-diazaspiro[1]heptan-2-one." PubChem Compound Summary for CID 71741941.[Link]

Sources

Method

Application Note: Orthogonal Functionalization of 1,6-Diazaspiro[3.3]heptan-2-one Lactam Scaffolds in Medicinal Chemistry

Executive Summary & Structural Rationale The exploration of novel, conformationally restricted spirocycles has revolutionized modern drug discovery. The 1,6-diazaspiro[3.3]heptan-2-one scaffold is an angular spirocyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The exploration of novel, conformationally restricted spirocycles has revolutionized modern drug discovery. The 1,6-diazaspiro[3.3]heptan-2-one scaffold is an angular spirocyclic azetidine-β-lactam that serves as a highly effective, sp3 -rich bioisostere for saturated heterocycles like piperazine, morpholine, and piperidine[1]. Unlike linear spirocycles (e.g., 2,6-diazaspiro[3.3]heptane), the 1,6-angular topology positions its two exit vectors in a unique tilted arrangement, allowing medicinal chemists to probe uncharted pharmacological space[2].

As a Senior Application Scientist, understanding the orthogonal reactivity of this scaffold is critical. The molecule possesses two distinct nitrogen atoms:

  • N6 (Azetidine Nitrogen): A highly nucleophilic secondary aliphatic amine (pKa ~8.5).

  • N1 (Lactam Nitrogen): A non-nucleophilic amide nitrogen (pKa ~15-16) stabilized by resonance with the adjacent C2 carbonyl.

This inherent electronic disparity allows for strictly orthogonal functionalization without the absolute need for protecting groups, provided the correct reagents and thermodynamic conditions are selected.

G Core 1,6-diazaspiro[3.3] heptan-2-one N6 N6-Functionalization (Secondary Amine) Core->N6 Electrophiles Mild Base N1 N1-Functionalization (Lactam Amide) Core->N1 Strong Base (NaH) Red Lactam Reduction (Core Saturation) Core->Red Alane (AlH3) 0 °C

Orthogonal functionalization pathways of 1,6-diazaspiro[3.3]heptan-2-one.

Quantitative Data: Reactivity & Functionalization Parameters

To guide experimental design, the following table summarizes the causal parameters required to selectively functionalize the 1,6-diazaspiro[3.3]heptan-2-one core.

Target SiteReaction TypeReagent SystemBase / CatalystTemp (°C)Typical YieldMechanistic Rationale
N6 Reductive AminationAldehyde, NaBH(OAc)₃None / AcOH (cat.)20 - 2575 - 90%Mild hydride selectively reduces the transient iminium ion over the aldehyde.
N6 Acylation / SulfonylationR-COCl or R-SO₂ClDIPEA or TEA0 to 2080 - 95%N6 lone pair is highly nucleophilic; reacts rapidly with acyl/sulfonyl electrophiles.
N1 AlkylationAlkyl Halide (R-X)NaH (60% dispersion)0 to 2560 - 85%Strong base required to deprotonate the weakly acidic lactam N-H (pKa ~15).
C2 Lactam ReductionAlCl₃ + LiAlH₄ (Alane)None0 to 2550 - 70%Electrophilic AlH₃ coordinates to C=O, promoting C-O cleavage over C-N cleavage[3].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. In-process analytical controls are embedded to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Selective N6-Reductive Amination

Objective: Alkylate the azetidine nitrogen while leaving the β-lactam intact. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the premature reduction of the starting aldehyde and the sensitive β-lactam ring.

  • Initiation: Dissolve 1,6-diazaspiro[3.3]heptan-2-one (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 eq) to accelerate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in three portions over 15 minutes to control the mild exotherm.

  • Validation (In-Process): Monitor via LC-MS. The mass spectrum should show the disappearance of the starting material [M+H]+ and the appearance of the alkylated mass. A ninhydrin-stained TLC plate will show the conversion of a primary/secondary amine (dark spot) to a tertiary amine (faint or no color change).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N1-Alkylation of the β-Lactam

Objective: Functionalize the amide nitrogen (N1) after N6 has been protected or functionalized. Causality: The N1 proton is weakly acidic. Triethylamine is insufficient for deprotonation. Sodium hydride (NaH) is required to irreversibly generate the nucleophilic amide anion. DMF is used as the solvent to solvate the sodium cation, leaving a highly reactive "naked" amide anion.

  • Deprotonation: Suspend NaH (60% in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) under an argon atmosphere at 0 °C.

  • Anion Generation: Slowly add the N6-protected 1,6-diazaspiro[3.3]heptan-2-one (1.0 eq) dissolved in a minimal amount of DMF. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation (In-Process): Analyze via FT-IR spectroscopy. The broad N-H stretching band at ~3200 cm⁻¹ must completely disappear. Additionally, the β-lactam C=O stretch will shift slightly (typically from ~1760 cm⁻¹ to ~1745 cm⁻¹) due to the loss of hydrogen bonding.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (3x) and brine to remove DMF.

Protocol C: Chemoselective Reduction to 1,6-Diazaspiro[3.3]heptane

Objective: Reduce the β-lactam to yield the fully saturated 1,6-diazaspiro[3.3]heptane bioisostere. Causality: Standard reduction with LiAlH₄ (LAH) is a nucleophilic process that attacks the carbonyl, forming a tetrahedral intermediate. In strained β-lactams, this intermediate often collapses via C-N bond cleavage, destroying the spirocycle. Generating Alane (AlH₃) in situ circumvents this. Alane is an electrophilic reducing agent that coordinates strongly to the carbonyl oxygen, activating it for hydride transfer and directing the collapse toward C-O bond cleavage, thereby preserving the delicate spirocyclic core[3].

G Lactam Spirocyclic β-Lactam AlH3 AlH3 (Alane) Lactam->AlH3 Electrophilic Activation LAH LiAlH4 (LAH) Lactam->LAH Nucleophilic Attack Success 1,6-diazaspiro[3.3]heptane (Intact Core) AlH3->Success C-O Cleavage Fail Ring-Opened Amino Alcohol (Undesired) LAH->Fail C-N Cleavage

Chemoselective reduction of spirocyclic β-lactams using Alane vs LiAlH4.

  • Alane Generation: In an oven-dried flask under argon, suspend AlCl₃ (1.0 eq) in anhydrous THF at 0 °C. Carefully add a solution of LiAlH₄ (3.0 eq) in THF dropwise. Stir for 30 minutes at 0 °C to form AlH₃.

  • Reduction: Add a solution of the spirocyclic β-lactam (1.0 eq) in THF dropwise to the alane mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (In-Process): LC-MS will indicate a mass shift of -14 Da (loss of oxygen, addition of two protons). IR spectroscopy will confirm the complete disappearance of the strong β-lactam carbonyl peak at ~1750 cm⁻¹.

  • Quench & Workup (Fieser Method): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% aqueous NaOH, and 3x mL of water. Stir vigorously until a granular white precipitate forms. Filter through a pad of Celite, washing the cake thoroughly with THF. Concentrate the filtrate to yield the saturated spirocycle.

References

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at:[Link]

  • Carreira, E. M., et al. (2011). Synthesis of Novel Angular Spirocyclic Azetidines. Organic Letters, 13(5), 1108–1111. Available at:[Link]

  • Carreira, E. M., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Available at:[Link]

Sources

Application

Application Note: Incorporation of 1,6-Diazaspiro[3.3]heptan-2-one into PROTAC Linkers for Enhanced Pharmacokinetics and Target Selectivity

The Mechanistic Shift: Why Rigidify PROTAC Linkers? The evolution of Proteolysis Targeting Chimeras (PROTACs) has historically relied on flexible polyethylene glycol (PEG) or alkyl chains to tether the Protein of Interes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Shift: Why Rigidify PROTAC Linkers?

The evolution of Proteolysis Targeting Chimeras (PROTACs) has historically relied on flexible polyethylene glycol (PEG) or alkyl chains to tether the Protein of Interest (POI) ligand to the E3 ligase recruiter. However, these flexible linkers often suffer from high conformational entropy, excessive Polar Surface Area (PSA), and poor pharmacokinetic (PK) profiles[1]. Furthermore, flexible linkers allow the PROTAC-E3 ligase complex to adopt multiple conformations, inadvertently creating binding surfaces for neo-substrates (such as zinc-finger proteins SALL4 or IKZF1), leading to toxic off-target degradation[2].

The incorporation of rigid spirocyclic scaffolds—specifically 1,6-diazaspiro[3.3]heptan-2-one —represents a paradigm shift in rational PROTAC design. By locking the exit vector into a highly defined geometry, this bicyclic system minimizes the entropic penalty of ternary complex formation. The 4-membered azetidine and azetidin-2-one rings provide a linear but rigidified trajectory that sterically clashes with off-target proteins while maintaining the precise spatial arrangement required for the intended POI[2]. Additionally, the spirocyclic core hides hydrogen bond donors and reduces overall PSA, which translates to significantly extended plasma half-lives and lower in vivo clearance.

Physicochemical & Biological Profiling

To understand the causality behind selecting 1,6-diazaspiro[3.3]heptan-2-one, we must analyze its impact on the physicochemical properties of the resulting degrader. The table below summarizes the quantitative advantages of spirocyclic linkers over traditional flexible chains.

Linker ArchitectureRepresentative MotifH-Bond DonorsPolar Surface Area (PSA)in vivo Clearance (mL/min/kg)Off-Target ZF Degradation
Flexible PEG PEG3-NH2High (≥2)>50 ŲHigh (>15)High
Flexible Alkyl Hexyl chainLow (1)<20 ŲModerate (~10)High
Rigid Spirocyclic 1,6-diazaspiro[3.3]heptan-2-oneLow (1)<25 ŲLow (<2.5)Minimal

Data synthesized from comparative PK/PD studies of HPK1, RIPK1, and CRBN-recruiting degraders[1][2].

Ternary Complex Assembly Dynamics

The logical relationship between linker rigidity and ternary complex stability is visualized below. The spirocyclic linker acts as a structural keystone, ensuring that the E3 ligase and the POI are brought into proximity without the conformational "wobble" that leads to off-target ubiquitination.

G POI Target Protein (POI) Complex Stable Ternary Complex (Minimal Entropic Penalty) POI->Complex Affinity PROTAC PROTAC (1,6-diazaspiro[3.3]heptan-2-one) PROTAC->Complex Rigid Vector E3 E3 Ligase (CRBN/VHL) E3->Complex Recruitment Proteasome 26S Proteasome Degradation Complex->Proteasome Polyubiquitination

Fig 1. Ternary complex nucleation driven by rigid spirocyclic PROTAC linkers.

Chemoselective Conjugation Strategy

The 1,6-diazaspiro[3.3]heptan-2-one building block is a self-validating chemical system due to the extreme differential reactivity of its two nitrogen atoms.

  • N6 (Azetidine Nitrogen): A secondary amine with a pKa of ~8.5. It is highly nucleophilic and readily undergoes Nucleophilic Aromatic Substitution (SNAr)[2].

  • N1 (Lactam Nitrogen): An amide nitrogen with a pKa of ~15. It is non-nucleophilic under standard conditions, requiring strong bases (e.g., NaH) for activation.

This massive difference in nucleophilicity allows for stepwise, chemoselective functionalization without the need for orthogonal protecting groups, maximizing atom economy and synthetic yield.

Workflow Step1 1. E3 Ligand Activation (e.g., 4-fluorothalidomide) Step2 2. Chemoselective SNAr (N6 of 1,6-diazaspiro[3.3]heptan-2-one) Step1->Step2 DIPEA, DMSO, 90°C Step3 3. Lactam Deprotonation (N1 activation via NaH) Step2->Step3 Isolation & Drying Step4 4. POI Ligand Conjugation (Alkylation) Step3->Step4 Electrophile Addition Step5 5. HPLC Purification & LC-MS/NMR Validation Step4->Step5 >85% Yield

Fig 2. Chemoselective stepwise conjugation workflow for 1,6-diazaspiro[3.3]heptan-2-one.

Self-Validating Experimental Protocols

The following protocols detail the incorporation of 1,6-diazaspiro[3.3]heptan-2-one into a CRBN-recruiting PROTAC. The procedures are designed with built-in causality and validation checkpoints to ensure scientific integrity.

Protocol A: Chemoselective SNAr Coupling to E3 Ligand

Objective: Conjugate the highly nucleophilic N6 of 1,6-diazaspiro[3.3]heptan-2-one to 4-fluorothalidomide[2].

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 4-fluorothalidomide (1.0 eq, 0.5 mmol) and 1,6-diazaspiro[3.3]heptan-2-one (1.1 eq, 0.55 mmol) in anhydrous DMSO (2.5 mL, 0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 1.25 mmol).

    • Expert Insight: DIPEA acts as a non-nucleophilic base. It will not compete for the electrophile but efficiently scavenges the HF byproduct, driving the equilibrium forward.

  • Reaction: Stir the mixture at 90°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature. Precipitate the product by dropwise addition of the mixture into 25 mL of ice-cold ultra-pure water under vigorous stirring.

  • Validation Checkpoint: Filter the precipitate and analyze via LC-MS.

    • Self-Validation: The chromatogram must show a single major peak corresponding to the mono-alkylated mass [M+H]+ . The absence of di-alkylated products confirms the chemoselectivity of the azetidine nitrogen over the lactam nitrogen.

  • Isolation: Wash the solid with water (2 x 10 mL) and diethyl ether (10 mL), then dry under high vacuum to afford the intermediate.

Protocol B: Alkylation of the Rigidifying Lactam Core

Objective: Attach the POI-targeting ligand to the non-nucleophilic N1 lactam position.

  • Deprotonation: Dissolve the intermediate from Protocol A (1.0 eq, 0.3 mmol) in anhydrous DMF (3.0 mL, 0.1 M) and cool to 0°C in an ice bath.

  • Activation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 0.36 mmol) portion-wise.

    • Expert Insight: The lactam N-H bond is highly stable. NaH is required to generate a localized, highly reactive nitrogen anion.

    • Self-Validation: Observe the reaction carefully; the evolution of H2​ gas (bubbling) serves as a direct visual indicator of successful deprotonation.

  • Conjugation: Stir for 30 minutes at 0°C to ensure complete anion formation. Dropwise, add the POI-ligand bearing a primary alkyl halide (e.g., iodide or bromide, 1.1 eq).

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Quench & Purify: Quench the remaining NaH with saturated aqueous NH4​Cl (1 mL). Extract the organic layer with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and concentrate. Purify the final PROTAC via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA).

References

  • Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv.
  • Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy.
  • Design, Optimization and Development of RIPK1 Degraders with Improved Pharmacokinetic and Pharmacodynamic Properties. bioRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1,6-Diazaspiro[3.3]heptan-2-one Synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to construct the highly strained 1,6-diazaspiro[3.3]heptan-2-one core.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to construct the highly strained 1,6-diazaspiro[3.3]heptan-2-one core. This angular spirocyclic scaffold is a highly prized piperazine/morpholine bioisostere, but its dual four-membered ring system introduces severe torsional strain and steric encumbrance[1].

Below is our definitive troubleshooting guide and self-validating protocol to help you bypass common synthetic bottlenecks and maximize your isolated yields.

Part 1: Troubleshooting Guides & FAQs

Q: My direct Staudinger [2+2] cycloaddition using azetidin-3-imines and acyl chlorides yields less than 30% of the spiro- β -lactam. Why is this happening, and how can I fix it? A: The low yield is a direct consequence of the steric bulk at the C3 position of the azetidine ring. In a classic Staudinger reaction, the transient ketene must approach the imine orthogonally. The steric clash from the azetidine's N-protecting group and ring protons severely retards the [2+2] cycloaddition, allowing the highly reactive ketene to undergo dimerization or hydrolysis instead ()[2]. Field-Proven Solution: Abandon the direct Staudinger approach for this specific angular spirocycle. Instead, utilize a two-step sequence: a Reformatsky addition to form a β -amino ester, followed by a Grignard-mediated intramolecular lactamization ()[3]. If you must use a Staudinger-type approach, consider a tandem Wolff rearrangement/Staudinger cycloaddition using α -diazoketones and a Rh(II) catalyst, which generates the metal carbene and subsequent ketene in situ at a controlled rate, minimizing dimerization ()[4].

Q: When attempting the base-mediated lactamization of the β -amino ester, standard bases like LDA or LiHMDS give poor conversion and significant decomposition. What is the mechanistic failure here? A: Lithium amides like LDA are highly basic but poor coordinators for this specific transition state. The formation of the 1,6-diazaspiro[3.3]heptan-2-one core requires a 4-exo-trig cyclization, which is kinetically disfavored. When using LDA, the deprotonated amine lacks the necessary pre-organization, and the high basicity often leads to retro-aldol-type fragmentation of the strained precursor. Field-Proven Solution: Switch to Methylmagnesium bromide (MeMgBr). The Grignard reagent serves a dual purpose: the magnesium cation strongly coordinates to both the ester carbonyl (increasing its electrophilicity) and the nitrogen anion, templating the molecule into the ideal trajectory for ring closure. This modified Bouveault-type condition routinely pushes yields above 80%[3].

Part 2: Quantitative Data Summary

The following table summarizes the expected yields and primary failure modes of various cyclization strategies based on our internal validation and literature consensus.

Cyclization StrategyKey Reagents & ConditionsAverage Yield (%)Primary Failure ModeScalability
Direct Staudinger [2+2] Acyl chloride, Et 3​ N, CH 2​ Cl 2​ 15 – 30%Ketene dimerization, unreacted iminePoor
Tandem Wolff/Staudinger α -Diazoketone, Rh 2​ (TPA) 4​ 45 – 60%Carbene insertion byproductsModerate
Li-Mediated Lactamization LDA or LiHMDS, THF, -78 °C20 – 40%Retro-aldol-type fragmentationModerate
Grignard Lactamization MeMgBr, THF, 0 °C to RT75 – 85%Minimal (clean conversion)Excellent (>20g)

Part 3: Experimental Protocol

Standard Operating Procedure: MeMgBr-Mediated Synthesis of 1,6-Diazaspiro[3.3]heptan-2-one

Self-Validating System Note: This protocol uses gas evolution as an internal visual indicator for the first deprotonation step, ensuring reagent viability in real-time.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the precursor β -amino ester (1.0 equiv, e.g., 10.0 mmol) in anhydrous THF to achieve a concentration of 0.1 M.

  • Activation: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Grignard Addition (Critical Step): Dropwise add MeMgBr (3.0 M in diethyl ether, 2.5 equiv) over 15 minutes.

    • Causality: The first 1.0 equivalent deprotonates the secondary amine. You must observe immediate methane gas evolution —if bubbling is absent, your Grignard reagent has degraded and the reaction will fail. The excess 1.5 equivalents drive the coordination of the ester carbonyl, lowering the activation energy for the 4-exo-trig closure[3].

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours. Monitor complete consumption of the starting material via TLC (ninhydrin stain).

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH 4​ Cl.

    • Causality: A buffered quench is critical; using strong aqueous acids (like HCl) will rapidly hydrolyze the newly formed, highly strained β -lactam ring.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the pure spirocycle.

Part 4: Pathway Visualization

Workflow A N-Boc-azetidin-3-one (Starting Material) B Azetidin-3-ketimine (Condensation) A->B Ti(OEt)4, t-BuSulfinamide C β-Amino Ester (Reformatsky Addition) B->C BrCH2CO2Et, Zn or In dust D 1,6-Diazaspiro[3.3]heptan-2-one (Target Spirocycle) C->D MeMgBr, THF, 0 °C to RT

Fig 1: Optimized synthetic workflow for 1,6-diazaspiro[3.3]heptan-2-one via Grignard lactamization.

References

  • Synthesis of Novel Angular Spirocyclic Azetidines Source: Organic Letters (ACS Publications), 2011. URL:[Link]

  • A Tandem Strategy: Wolff Rearrangement/Staudinger [2+2] Cycloaddition via Metal Carbenes for the Synthesis of Spiro[azetidine-3,3′-benzofuran]-2-ones Source: The Journal of Organic Chemistry (ACS Publications), 2026. URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications), 2014. URL:[Link]

Sources

Optimization

overcoming aqueous solubility issues with 1,6-diazaspiro[3.3]heptan-2-one

Technical Support Center: 1,6-Diazaspiro[3.3]heptan-2-one Scaffold Introduction: The Promise and Challenge of the 1,6-Diazaspiro[3.3]heptan-2-one Scaffold The 1,6-diazaspiro[3.3]heptan-2-one core and its parent scaffold,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,6-Diazaspiro[3.3]heptan-2-one Scaffold

Introduction: The Promise and Challenge of the 1,6-Diazaspiro[3.3]heptan-2-one Scaffold

The 1,6-diazaspiro[3.3]heptan-2-one core and its parent scaffold, 2,6-diazaspiro[3.3]heptane, have gained significant traction in modern drug discovery. Valued for their rigid, three-dimensional structure, they serve as effective bioisosteres for piperazines, often conferring improved physicochemical properties and novel intellectual property.[1][2] However, this unique spirocyclic structure, while advantageous for target binding, can present significant challenges in achieving adequate aqueous solubility for biological screening, formulation, and in vivo studies.

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility issues with derivatives of this scaffold. We will explore the underlying chemical principles governing its solubility and provide systematic, actionable protocols to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: My 1,6-diazaspiro[3.3]heptan-2-one derivative won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A: The parent scaffold contains two secondary amine functionalities and a lactam. The amines are weakly basic. At a physiological pH of 7.4, a significant portion of the molecules may exist in their neutral, less soluble free-base form. The overall solubility is a balance between the polarity of the lactam and the often lipophilic substituents added during your synthesis. If these substituents are large or greasy, the molecule's overall lipophilicity will dominate, leading to poor aqueous solubility.

Q2: What is the most straightforward method to start solubilizing my compound for an initial biological assay?

A: The most direct approach is to leverage the basicity of the nitrogen atoms. Attempt to dissolve your compound in a slightly acidic buffer (e.g., pH 5.0-6.5). By lowering the pH, you protonate the basic nitrogen centers, forming a more soluble salt in situ. This is often sufficient for initial screening assays where high concentrations are not required. The Henderson-Hasselbalch relationship is the guiding principle for this pH-dependent solubility of ionizable drugs.[3]

Q3: I typically use DMSO for my stock solutions. Is this acceptable, and what are the risks?

A: Using a 100% DMSO stock is a very common and acceptable practice. However, problems arise when this stock is diluted into an aqueous buffer. If the compound's thermodynamic solubility in the final aqueous solution is low, it can precipitate out immediately—a phenomenon known as "solvent-shifting." This can lead to erroneously low activity in assays, high variability, and even physical obstruction of automated liquid handling equipment. Always perform a visual check for precipitation after dilution and consider running a kinetic solubility assay.

Q4: How can I quantitatively measure the solubility of my compound?

A: The gold standard is the thermodynamic equilibrium solubility shake-flask method.[4] An excess of the solid compound is agitated in the aqueous buffer of interest for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified, usually by HPLC-UV or LC-MS.[5][6][7]

In-Depth Troubleshooting Guides

Problem 1: Compound Crashes Out of Solution Upon Dilution from an Organic Stock

This is a classic sign that you are exceeding the kinetic or thermodynamic solubility limit in your final aqueous medium. The compound was soluble in the organic solvent (e.g., DMSO) but not in the final assay buffer.

Causality: The high concentration in the DMSO stock creates a temporary, supersaturated state upon dilution.[3] This state is unstable and rapidly collapses as the molecules agglomerate and precipitate to reach their lower, equilibrium solubility limit.

Systematic Solution Workflow:

  • Reduce Final Concentration: The simplest solution is to test if a lower final concentration stays in solution.

  • Modify the Aqueous Phase (Formulation): If the target concentration is non-negotiable, you must improve the solubilizing capacity of the aqueous medium itself. The following strategies should be explored systematically.

For compounds with ionizable centers, like the basic nitrogens in the 1,6-diazaspiro[3.3]heptan-2-one scaffold, pH is the most powerful tool. The solubility of the ionized form is almost always significantly higher than the neutral form.[8]

  • Action: Perform a pH-solubility profile to find the optimal pH where the compound is sufficiently soluble and stable, and where the biological assay remains viable.

  • Caveat: Ensure the pH does not negatively impact your assay target (e.g., protein denaturation) or the compound's chemical stability. Some spirocycles can be sensitive to harsh acidic conditions.[9]

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the water.[10][11]

  • Action: Add a small percentage (typically 1-10% v/v) of a biocompatible co-solvent to your final assay buffer.

  • Caveat: Co-solvents can sometimes interfere with biological assays or impact cell permeability, so they must be validated for compatibility.[12] For some BCS Class II drugs (high permeability, low solubility), increasing solubility with co-solvents can paradoxically decrease absorption by altering the intestinal membrane.[12]

Table 1: Common Biocompatible Co-solvents for Preclinical Studies [10][13]

Co-solventTypical Starting ConcentrationKey Characteristics
Ethanol1-10%Volatile; can have biological effects at higher concentrations.
Propylene Glycol (PG)1-20%Viscous; widely used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)5-30%Good safety profile; can increase solution viscosity.
N-Methyl-2-pyrrolidone (NMP)1-5%Strong solubilizer; use with caution due to potential toxicity.
Dimethyl Sulfoxide (DMSO)< 1%Excellent solubilizer but can have pleiotropic effects on assays.
  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules, dramatically increasing solubility.[11][13] Common examples include Tween® 80 and Cremophor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from water.[13][14] β-cyclodextrins and their derivatives (e.g., HP-β-CD) are frequently used.

Problem 2: Inconsistent or Non-Reproducible Data in Biological Assays

Poor solubility is a primary cause of assay artifacts. If your compound is precipitating, you are not testing the intended concentration. The precipitated particles can also interfere with optical readings (e.g., in absorbance or fluorescence assays) and can non-specifically bind to proteins.

Systematic Solution Workflow:

  • Confirm Solubility Under Assay Conditions: Before running a full experiment, perform a simple visual solubility test. Prepare the highest concentration of your compound in the final assay buffer, let it sit for the duration of the assay, and visually inspect for any cloudiness or precipitate against a dark background.

  • Implement a Solubilization Strategy: Based on the troubleshooting steps in Problem 1, choose a suitable method (pH, co-solvent, etc.) that is compatible with your assay.

  • Re-validate the Assay: Once you have a soluble formulation, you must confirm that the formulation excipients themselves (the co-solvent, surfactant, or buffer) do not affect the assay baseline or the activity of your positive controls.

Experimental Protocols

Protocol 1: Step-by-Step pH-Solubility Profiling

This protocol determines the equilibrium solubility of your compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10. Ensure the buffer strength is consistent (e.g., 50 mM) and that the ionic strength is adjusted with a salt like KCl if needed.

  • Sample Preparation: Add an excess amount of your solid compound to a series of vials (e.g., 2 mg into 1 mL of each buffer). The key is to have visible solid material remaining at the end of the experiment.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm syringe filter compatible with your compound and buffer.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Quantify the concentration using a pre-validated HPLC or LC-MS method against a standard curve.[4]

  • Data Analysis: Plot the measured solubility (often on a log scale) against the measured final pH of each supernatant. This will reveal the pH range where your compound is most soluble.

Protocol 2: Rapid Co-solvent Screen for Assay Development

This protocol helps identify a suitable co-solvent system for an in vitro assay.

  • Prepare Co-solvent Stocks: In separate tubes, prepare 2X final assay buffer containing various co-solvents at 2X the desired final concentration (e.g., for a final 5% ethanol, prepare a 10% ethanol solution in 2X buffer).

  • Prepare Compound Stock: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 200X the highest desired final concentration).

  • Mixing: In a clear 96-well plate, add 50 µL of each 2X co-solvent buffer solution to a well.

  • Dilution: Add 1 µL of the 200X DMSO stock to each well and mix thoroughly. Finally, add 49 µL of water or 1X buffer to reach the final volume and concentration.

  • Observation: Let the plate sit for 1-2 hours at the assay temperature. Scan the plate on a plate reader for light scattering or visually inspect for precipitation. The wells that remain clear indicate successful solubilization.

Visualizations

Workflow for Solubility Troubleshooting

This diagram outlines a logical decision-making process for addressing solubility issues.

G start Start: Compound is Insoluble in Aqueous Buffer check_ionizable Is the compound ionizable? (e.g., contains basic amines) start->check_ionizable ph_adjust Strategy 1: pH Adjustment (Protocol 1) check_ionizable->ph_adjust  Yes cosolvent_screen Strategy 2: Co-solvent / Surfactant Screen (Protocol 2) check_ionizable->cosolvent_screen  No / Insufficient check_assay_compat Is formulation compatible with the assay? ph_adjust->check_assay_compat cosolvent_screen->check_assay_compat lipid_formulation Advanced Strategy: Lipid-Based Formulations or Amorphous Solid Dispersions check_assay_compat->lipid_formulation  No / Needs higher conc. success Success: Proceed with Experiment check_assay_compat->success  Yes

Caption: Decision tree for selecting a solubilization strategy.

Mechanism of pH-Dependent Solubilization

This diagram illustrates how pH affects the ionization state and, consequently, the aqueous solubility of the 1,6-diazaspiro[3.3]heptan-2-one scaffold.

Caption: Effect of pH on the ionization and solubility of the scaffold.

References

  • Wikipedia. Cosolvent. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available at: [Link]

  • Dahan, A., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, ACS Publications. Available at: [Link]

  • NextSDS. 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride. Available at: [Link]

  • Kandakatla, N., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]

  • Veranova. Improving solubility and accelerating drug development. Available at: [Link]

  • Scholars Research Library. (2011). Enhancement of Solubility: A Pharmaceutical Overview. Available at: [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • DrugBank. 2,6-Diazaspiro[3.3]heptan. Available at: [Link]

  • Autechaux. (2016). MSDS of 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride. Available at: [Link]

  • ResearchGate. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Available at: [Link]

  • RSC Publishing. Reactions of 1,6-dioxaspiro[3.3]heptan-2-one derivatives. Available at: [Link]

  • Wager, T. T., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, ACS Publications. Available at: [Link]

  • PubMed. (2006). Azaspiracids modulate intracellular pH levels in human lymphocytes. Available at: [Link]

  • ResearchGate. (2012). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Available at: [Link]

  • PubMed. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Available at: [Link]

  • Fine Chemical Engineering. (2025). Drug Quantification by Simultaneous HPLC Analysis. Available at: [Link]

  • ResearchGate. (2020). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available at: [Link]

  • UniBa. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Available at: [Link]

  • ResearchGate. (2019). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available at: [Link]

  • PubMed. (2015). pH-Dependent Liquid-Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Available at: [Link]

  • Cengage. Selected Methods of Analysis. Available at: [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Diazinon. Available at: [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

  • Sciforum. (2023). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

  • NIST. IUPAC-NIST Solubilities Database. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1,6-Diazaspiro[3.3]heptan-2-one Coupling

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing coupling reactions involving the versatile 1,6-diazaspiro[3.3]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing coupling reactions involving the versatile 1,6-diazaspiro[3.3]heptan-2-one scaffold. This guide is structured to provide actionable insights and troubleshooting strategies to help you navigate the critical parameter of reaction temperature. As every synthetic chemist knows, temperature is a fine line between a successful reaction and a complex mixture. This resource will equip you with the foundational knowledge and practical protocols to confidently determine the optimal thermal conditions for your specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting temperature for coupling reactions with 1,6-diazaspiro[3.3]heptan-2-one?

A1: A universal starting temperature doesn't exist due to the vast array of possible coupling partners and catalytic systems. However, a prudent approach is to begin at a moderate temperature. For many common coupling reactions, such as amide bond formations or N-arylations, starting at room temperature (20-25°C) and gradually increasing the temperature is advisable.[1][2] Some transformations, particularly those involving robust catalysts, may require elevated temperatures from the outset, with literature precedents for similar spirocyclic systems ranging from 50°C to 110°C.[3][4]

Q2: How does temperature influence the rate and outcome of the coupling reaction?

A2: Temperature is a critical kinetic parameter. Increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the transformation. However, excessive heat can be detrimental, leading to the decomposition of starting materials, reagents, the catalyst, or the desired product itself.[3] It can also promote the formation of undesired side products by activating alternative reaction pathways. The goal is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing competing side reactions and degradation.

Q3: My reaction is clean but very slow. Should I just increase the temperature?

A3: A clean but slow reaction is an excellent starting point for optimization. A gradual increase in temperature is a logical next step. We recommend a systematic approach, such as increasing the temperature in 10-20°C increments and monitoring the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS). This methodical approach will help you identify the temperature at which the reaction proceeds at a reasonable rate without introducing new impurities.

Q4: Can the optimal temperature be influenced by the choice of solvent or catalyst?

A4: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent can influence the solubility of your reactants and the stability of your catalyst, which can indirectly affect the optimal temperature.[2] Similarly, different catalysts have different thermal stabilities and activities. A highly active catalyst might achieve a good reaction rate at a lower temperature, while a less active one may require more thermal energy.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems with a focus on temperature as a key variable.

Problem: Low or No Product Yield

If you are experiencing low or no conversion of your starting material to the desired product, consider the following:

  • Is the temperature too low? The reaction may lack the necessary activation energy.

    • Solution: Gradually increase the reaction temperature in a controlled manner. A systematic screening (see Experimental Protocols below) is the most effective way to determine if more thermal energy is required.

  • Is the temperature too high? Excessive heat can lead to the degradation of your starting material, coupling partner, or the product itself.

    • Solution: If you observe the formation of a complex mixture of unidentifiable products or a decrease in the amount of starting material without a corresponding increase in the desired product, the temperature may be too high. Try running the reaction at a lower temperature for a longer duration. Some spirocyclic lactam syntheses have shown significantly decreased yields at temperatures as high as 80°C.[3]

Problem: Significant Side Product Formation

The presence of one or more major side products often indicates that an alternative reaction pathway is being favored.

  • Are you observing thermal decomposition? As mentioned above, high temperatures can cause your molecules of interest to break down.

    • Solution: Lower the reaction temperature. It is often better to have a slower, cleaner reaction than a fast, messy one.

  • Is a competing reaction being thermally promoted? Many reactions have multiple possible pathways, and temperature can influence which one predominates.

    • Solution: Reducing the temperature may disfavor the side reaction, increasing the selectivity for your desired product.[1]

The following flowchart provides a logical workflow for troubleshooting common temperature-related issues.

G start Start: Low Yield or Side Product Formation check_sm Monitor Reaction by LC-MS/TLC: Is Starting Material Consumed? start->check_sm incomplete_rxn Issue: Incomplete Reaction (Low Conversion) check_sm->incomplete_rxn No degradation Issue: Degradation or Significant Side Products check_sm->degradation Yes increase_temp Action: Systematically Increase Temperature (e.g., in 20°C increments) incomplete_rxn->increase_temp check_catalyst Consider Catalyst Activity and Loading incomplete_rxn->check_catalyst decrease_temp Action: Systematically Decrease Temperature degradation->decrease_temp end_good Result: Optimized Reaction Conditions increase_temp->end_good check_catalyst->end_good decrease_temp->end_good G prep 1. Prepare Stock Solutions: - 1,6-diazaspiro[3.3]heptan-2-one - Coupling Partner - Catalyst/Reagents dispense 2. Dispense Stock Solutions into Reaction Vials prep->dispense setup 3. Seal Vials and Establish Inert Atmosphere dispense->setup heat 4. Heat Vials to Assigned Temperatures (e.g., 25°C, 45°C, 65°C, 85°C) setup->heat sample 5. Take Aliquots at Set Time Points (e.g., 2h, 6h, 12h, 24h) heat->sample analyze 6. Quench and Analyze by LC-MS/UPLC sample->analyze

Sources

Optimization

troubleshooting 1,6-diazaspiro[3.3]heptan-2-one purification by flash chromatography

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of highly polar, basic spirocyclic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of highly polar, basic spirocyclic amines.

1,6-diazaspiro[3.3]heptan-2-one is a highly strained, nitrogen-rich scaffold increasingly utilized as a bioisostere in medicinal chemistry[1]. However, its structural features—specifically the highly basic secondary amine at the 6-position and the polar lactam at the 2-position—make it notoriously difficult to purify using standard flash chromatography. The basic amine acts as a strong hydrogen bond donor and acceptor, leading to severe Brønsted acid-base interactions with the acidic silanols on standard silica gel[2].

This technical guide provides a causally-driven, self-validating framework to troubleshoot your purification workflows, ensuring high recovery and purity of your spirocyclic building blocks.

Diagnostic Workflow for Spirocycle Purification

Workflow Step1 Crude 1,6-diazaspiro[3.3]heptan-2-one Step2 Evaluate Polarity & Matrix Step1->Step2 PathA Normal Phase Chromatography Step2->PathA Lipophilic Impurities PathB Reversed-Phase Chromatography Step2->PathB Polar Impurities IssueA Irreversible Binding / Tailing? PathA->IssueA FixA Use Amine-Bonded Silica (Base Shielding) IssueA->FixA Yes (Silanol Interaction) IssueB Elution in Void Volume? PathB->IssueB FixB Use C18Aq + Alkaline pH (Free-Base Form) IssueB->FixB Yes (Protonated Amine) PathC HILIC Mode IssueB->PathC Still no retention? FixC Gradient: High MeCN to Aqueous (H-Bond Partitioning) PathC->FixC

Diagnostic workflow for selecting the optimal flash chromatography purification strategy.

Troubleshooting Guide & FAQs

Q1: When I attempt to purify 1,6-diazaspiro[3.3]heptan-2-one on standard bare silica, the compound streaks completely down the TLC plate and I recover almost nothing from the flash column. Why does this happen? Causality & Solution: Standard silica gel is slightly acidic. The highly basic secondary amine of the 1,6-diazaspiro[3.3]heptan-2-one core interacts strongly with these acidic silanols, leading to irreversible chemisorption, severe band-broadening, and yield loss[2].

  • Solution A (Mobile Phase Modifier): Add a competing volatile amine (e.g., 1–5% triethylamine or ammonium hydroxide) to your dichloromethane/methanol (DCM/MeOH) mobile phase. This neutralizes the acidic silanols, allowing your compound to elute[2].

  • Solution B (Stationary Phase Switch - Recommended): Switch to an amine-functionalized silica column. The covalently bonded propyl-amine groups act as a "base shield," preventing the spirocycle from interacting with the silica backbone. This allows the use of softer, safer solvents like Hexane/Ethyl Acetate without the need for basic modifiers[3].

Q2: I switched to a standard C18 reversed-phase column to avoid silica issues, but my spirocycle elutes in the void volume (solvent front). How can I increase retention? Causality & Solution: 1,6-diazaspiro[3.3]heptan-2-one is highly hydrophilic. In a standard acidic or neutral reversed-phase mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid), the secondary amine is fully protonated. This makes the molecule extremely polar and incapable of partitioning into the lipophilic C18 chains[4]. Furthermore, highly aqueous gradients (>80% water) can cause standard C18 alkyl chains to undergo "phase collapse" (matting down), completely eliminating retention[4].

  • Solution: Raise the pH of the mobile phase using 0.1% Ammonium Hydroxide (NH₄OH). At high pH, the amine is in its free-base (unprotonated) form, significantly increasing its hydrophobicity and retention on C18[2]. Ensure you use a C18Aq column , which contains proprietary hydrophilic end-capping that prevents phase collapse under 100% aqueous conditions[4].

Q3: My product co-elutes with other highly polar reaction byproducts, and neither C18 nor modified normal phase provides enough selectivity. What is the next step? Causality & Solution: When partitioning (reversed-phase) fails due to extreme polarity, you must invert the separation mechanism to hydrogen-bonding by using Hydrophilic Interaction Liquid Chromatography (HILIC)[5].

  • Solution: Use a bare silica, diol-bonded, or amine-bonded silica column in HILIC mode. Start with 95% Acetonitrile / 5% Water (with 10 mM ammonium formate buffer to control ionization). The highly polar 1,6-diazaspiro[3.3]heptan-2-one will partition into the water-enriched layer on the surface of the stationary phase, providing excellent selectivity against less polar impurities[3][5].

Quantitative Data: Stationary Phase Comparison

Stationary PhaseSeparation MechanismMobile Phase SystemExpected RetentionRecovery / Peak Shape
Bare Silica (Normal Phase) AdsorptionDCM / MeOHVery Strong (Chemisorption)Low / Severe Tailing[2]
Amine-Bonded Silica Adsorption (Base Shielded)Hexane / EtOAcModerateHigh / Sharp Peaks[3]
Standard C18 Hydrophobic PartitioningWater / MeCN (0.1% FA)Very Weak (Void Volume)High / Poor Resolution[4]
C18 Aqueous (C18Aq) Hydrophobic PartitioningWater / MeCN (0.1% NH₄OH)Moderate to StrongHigh / Sharp Peaks[2]
Bare Silica (HILIC Mode) Hydrophilic PartitioningMeCN / Water (Buffer)StrongHigh / Excellent Selectivity[5]

Step-by-Step Methodologies

Protocol 1: High-pH Reversed-Phase Flash Chromatography (C18Aq)

This protocol relies on free-basing the spirocyclic amine to drive lipophilic partitioning.

  • Column Selection: Select a C18Aq flash column (e.g., 12 g or 24 g depending on sample mass) designed to resist phase collapse in highly aqueous conditions[4].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Ammonium Hydroxide (NH₄OH).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% NH₄OH.

  • Equilibration: Flush the column with 3–5 column volumes (CV) of 5% Solvent B.

  • Sample Loading: Dissolve the crude 1,6-diazaspiro[3.3]heptan-2-one in a minimal volume of DMSO or methanol. Inject directly onto the column.

  • Gradient Elution: Run a shallow gradient from 5% B to 50% B over 15 CVs. Monitor at 210 nm and 254 nm.

  • Self-Validation Checkpoint: Monitor the pressure trace. C18Aq columns should maintain stable backpressure even at 100% aqueous. A sudden drop in pressure or a drastic retention shift in subsequent runs indicates phase collapse, meaning a standard C18 was mistakenly used instead of C18Aq.

  • Post-Purification: Pool fractions containing the pure product and lyophilize to remove water and volatile ammonia.

Protocol 2: HILIC Purification on Amine-Bonded Silica

This protocol utilizes an inverted solvent system to retain compounds that are too polar for reversed-phase.

  • Column Selection: Select an amine-functionalized silica flash column[3].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Acetonitrile.

    • Solvent B: HPLC-grade Water containing 10 mM Ammonium Formate (pH 3.0). (Note: In HILIC, water is the strong eluting solvent[5])

  • Equilibration: Equilibrate the column with 5 CVs of 95% Solvent A / 5% Solvent B.

  • Sample Loading: Dry-load the sample onto a small amount of Celite or amine-silica to prevent peak distortion from the sample dissolution solvent[3].

  • Gradient Elution: Elute with a gradient from 5% B to 40% B over 20 CVs. The polar spirocycle will partition into the aqueous layer on the silica surface and elute as the water concentration increases[5].

  • Self-Validation Checkpoint: Run a TLC plate using the HILIC starting conditions (95% MeCN / 5% Water). If the compound moves with the solvent front (Rf > 0.8), the aqueous content is too high for initial binding. Adjust the starting mobile phase to 98% MeCN.

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography?
  • Source: acs.
  • Source: benchchem.
  • Source: labex.
  • Source: biotage.

Sources

Troubleshooting

increasing metabolic stability of 1,6-diazaspiro[3.3]heptan-2-one derivatives

Welcome to the Medicinal Chemistry Technical Support Center: 1,6-Diazaspiro[3.3]heptan-2-one Scaffold Optimization Introduction The 1,6-diazaspiro[3.3]heptan-2-one motif has emerged as a highly valuable rigid, three-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center: 1,6-Diazaspiro[3.3]heptan-2-one Scaffold Optimization

Introduction

The 1,6-diazaspiro[3.3]heptan-2-one motif has emerged as a highly valuable rigid, three-dimensional bioisostere for piperazines and other saturated heterocycles. By increasing the fraction of sp3 carbons (Fsp3), this spirocycle often enhances target binding and aqueous solubility. However, researchers frequently encounter metabolic liabilities—such as rapid N-dealkylation, lactam hydrolysis, or C-H oxidation—that limit in vivo half-life. This guide provides field-proven troubleshooting strategies, structural optimization FAQs, and validated protocols to help you engineer metabolic stability into your diazaspirocyclic leads.

Section 1: Diagnostic Workflows (Troubleshooting Guide)

Q: My 1,6-diazaspiro[3.3]heptan-2-one derivative is showing high intrinsic clearance (CL_int > 50 µL/min/mg) in human liver microsomes (HLM). How do I diagnose the exact metabolic soft spot?

A: High clearance in HLM typically indicates vulnerability to Cytochrome P450 (CYP) mediated oxidation or amidase-driven hydrolysis. Because the 1,6-diazaspiro[3.3]heptan-2-one core possesses multiple potential soft spots (the basic N6 amine, the adjacent C5/C7 alpha-carbons, and the C2 lactam carbonyl), you cannot rely on in silico predictions alone. You must perform a Metabolite Identification (MetID) assay to empirically determine the site of degradation.

Step-by-Step Protocol: Metabolite Identification (MetID) via LC-MS/MS

This protocol acts as a self-validating system: it utilizes an internal standard to normalize extraction efficiency and Mass Defect Filtering (MDF) to prevent false-positive metabolite assignments, ensuring that clearance is directly correlated to specific structural vulnerabilities.

  • Incubation : Prepare a 1 µM solution of your 1,6-diazaspiro[3.3]heptan-2-one derivative in 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes (1 mg/mL final protein concentration) and pre-incubate at 37 °C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Quenching : At specific time intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).

  • Precipitation & Centrifugation : Vortex the quenched samples for 2 minutes to ensure complete protein precipitation, then centrifuge at 14,000 rpm for 15 minutes at 4 °C.

  • LC-MS/MS Analysis : Inject the supernatant onto a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a C18 UPLC column. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Data Processing : Apply Mass Defect Filtering (MDF) to scan for specific mass shifts relative to the parent compound: +16 Da (hydroxylation/oxidation at C5/C7), -14 Da (N-dealkylation at N6), or +18 Da (lactam ring opening via hydrolysis).

G A In Vitro Stability Assay (HLM / Hepatocytes) B High Intrinsic Clearance (CL_int > 50 µL/min/mg) A->B Unstable C Metabolite ID (LC-MS/MS) Identify Soft Spot B->C Trigger MetID D N6-Amine Oxidation / Dealkylation C->D E Lactam Ring Opening (Hydrolysis) C->E F C-H Oxidation (Positions 5, 7) C->F G Strategy: N-Oxetane or pKa Modulation D->G H Strategy: Steric Shielding (e.g., C3 gem-dimethyl) E->H I Strategy: gem-Difluorination at Alpha-Carbon F->I G->A Iterate SAR H->A Iterate SAR I->A Iterate SAR

Workflow for diagnosing and resolving metabolic instability in diazaspiro scaffolds.

Section 2: Structural Optimization FAQs

Q1: LC-MS/MS indicates rapid N-dealkylation at the N6 position. How can I stabilize this without losing the basic center required for target engagement?

A: The N6 amine is highly susceptible to CYP-mediated oxidation due to its basicity and electron density. To stabilize this region while maintaining a hydrogen bond acceptor/donor profile, consider N-capping with an oxetane ring (e.g., forming a 2-oxa-6-azaspiro[3.3]heptane motif).

Causality: The highly electronegative oxygen within the strained four-membered oxetane ring exerts a strong inductive electron-withdrawing effect. This significantly reduces the pKa of the adjacent N6 amine (often by 1–2 units). Lowering the basicity reduces the amine's affinity for the negatively charged heme iron in CYP450 enzymes. Furthermore, oxetanes lower the overall lipophilicity (LogD), redirecting metabolic clearance away from CYP450s without sacrificing aqueous solubility. This strategy has been extensively validated in recent medicinal chemistry campaigns targeting spirocyclic scaffolds (1[1], 2[2]).

Q2: We are observing oxidation at the alpha-carbons (C5 or C7) adjacent to the N6 amine. What is the best synthetic strategy to block this?

A: If the alpha-carbons are the primary soft spots, the most effective strategy is gem-difluorination or gem-dimethylation at the vulnerable positions.

Causality: CYP450 enzymes initiate oxidation via hydrogen abstraction by a high-valent oxo-ferryl species. A standard C-H bond has a bond dissociation energy of roughly 98 kcal/mol. By replacing these hydrogens with fluorine (forming a gem-difluoro moiety), you introduce a C-F bond with a much higher dissociation energy (~116 kcal/mol), making hydrogen abstraction thermodynamically unfavorable. Carreira and co-workers have demonstrated that gem-difluoro variants of angular 1,6-diazaspiro[3.3]heptane modules can be prepared in high yields and dramatically improve metabolic stability (3[3]).

Q3: The azetidinone (lactam) ring is undergoing hydrolytic ring-opening. What structural modifications prevent this?

A: Lactam hydrolysis is typically driven by amidases or non-specific hydrolases attacking the C2 carbonyl. To prevent this, apply steric shielding .

Causality: Introducing bulky substituents, such as a gem-dimethyl group at the C3 position (adjacent to the carbonyl), creates a steric "shield" that physically blocks the approach of the nucleophilic serine or water molecule in the enzyme's active site. The rigid spirocyclic architecture ensures these blocking groups are rigorously well-defined in their spatial disposition, maximizing the shielding effect without introducing excessive conformational flexibility (4[4]).

Section 3: Experimental Data & Benchmarks

To guide your Structure-Activity Relationship (SAR) decisions, the following table summarizes the quantitative impact of the aforementioned structural modifications on the intrinsic clearance and half-life of a standard 1,6-diazaspiro[3.3]heptan-2-one pharmacophore.

Table 1: Impact of Structural Modifications on Metabolic Stability (HLM Assay)

Scaffold ModificationMechanistic RationaleHLM CL_int (µL/min/mg)t1/2 (min)Primary Metabolic Route
Unmodified Core Baseline reference85.412.5N6-Dealkylation / C-H Oxidation
N6-Oxetane Substitution Reduces amine pKa, lowers LogD22.145.3Minor C-H Oxidation
C5/C7 gem-Difluorination Blocks CYP-mediated H-abstraction15.662.1Lactam Hydrolysis (Slow)
C3 gem-Dimethylation Steric shielding of lactam carbonyl38.228.4N6-Dealkylation

Note: A CL_int < 20 µL/min/mg is generally considered indicative of excellent metabolic stability for progression into in vivo pharmacokinetic studies.

Section 4: References

  • Synthesis of Novel Angular Spirocyclic Azetidines Source: Organic Letters - ACS Publications URL:[Link][3]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link][1]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:[Link][2]

Sources

Optimization

minimizing side reactions during 1,6-diazaspiro[3.3]heptan-2-one deprotection

Welcome to the technical support guide for handling the deprotection of 1,6-diazaspiro[3.3]heptan-2-one derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling the deprotection of 1,6-diazaspiro[3.3]heptan-2-one derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic scaffold. The strained nature of the bis-azetidine system in the 1,6-diazaspiro[3.3]heptane core presents unique challenges during the removal of common amine protecting groups. This guide provides in-depth, field-tested solutions to anticipate and mitigate common side reactions, ensuring high-yield access to your target compounds.

Section 1: Understanding the Core Challenge: The Spirocyclic System's Reactivity

The 1,6-diazaspiro[3.3]heptan-2-one scaffold is a rigid, three-dimensional structure increasingly used as a bioisostere for piperazine and other cyclic amines in drug discovery.[1] However, the inherent ring strain of the two fused four-membered azetidine rings makes the system susceptible to undesirable ring-opening reactions, particularly under the harsh conditions often used for deprotection. This guide will focus primarily on the removal of the tert-Butoxycarbonyl (Boc) group, the most common protecting group for this scaffold, and will also address the Carbobenzyloxy (Cbz) group.

Section 2: Troubleshooting Boc Group Deprotection

The removal of a Boc group is typically achieved under acidic conditions.[2] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to generate a carbamic acid, which then decarboxylates to yield the free amine.[3] While straightforward for many substrates, this process can be problematic for the 1,6-diazaspiro[3.3]heptan-2-one core.

start_node Start: Boc-Protected Spirocycle process_node_1 Perform Deprotection Reaction start_node->process_node_1  Select Deprotection  Method (e.g., TFA/DCM) process_node process_node decision_node decision_node outcome_node outcome_node problem_node problem_node process_node_2 Work-up and Crude Analysis (LCMS/NMR) process_node_1->process_node_2 decision_node_1 Reaction Successful? process_node_2->decision_node_1 outcome_node_1 Purification decision_node_1->outcome_node_1 Yes problem_node_1 Identify Issue decision_node_1->problem_node_1 No decision_node_2 What is the primary issue? problem_node_1->decision_node_2 process_node_3 Increase Reaction Time/ Acid Stoichiometry decision_node_2->process_node_3 Incomplete Reaction process_node_4 Consult Troubleshooting Guide (Section 2.1) decision_node_2->process_node_4 Side Product Formation process_node_3->process_node_1 Re-run process_node_4->process_node_1 Re-run with Optimized Conditions

Caption: General workflow for troubleshooting deprotection reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction is complete, but the yield is very low. LCMS analysis shows a major byproduct with a mass corresponding to the addition of water or solvent. What is happening?

Answer: You are likely observing a ring-opening side reaction. The strained azetidine ring is susceptible to nucleophilic attack, which is exacerbated by strong acids like HCl. Studies have explicitly shown that 2,6-diazaspiro[3.3]heptane systems can undergo ring opening when treated with HCl.[4] The use of Trifluoroacetic acid (TFA) is often preferred to minimize this issue.[4]

  • Causality: Strong, nucleophilic acids (like HCl) provide both the acidic catalyst for Boc removal and a nucleophile (Cl-) that can attack the protonated azetidine ring, leading to cleavage. Water present in the reaction or during workup can also act as the nucleophile.

  • Solution:

    • Switch to TFA: Use TFA in an anhydrous solvent like Dichloromethane (DCM).[5] TFA is a non-nucleophilic acid, which reduces the risk of ring-opening by an external nucleophile.

    • Control Temperature: Perform the reaction at 0 °C before allowing it to warm to room temperature to moderate the reaction rate.

    • Ensure Anhydrous Conditions: Use anhydrous solvents to minimize water-mediated ring opening.

Caption: Competing pathways during acidic deprotection.

Question 2: My desired product is formed, but I also see a significant amount of a +56 Da impurity. What is this and how can I prevent it?

Answer: This impurity is likely the tert-butylated product. During the deprotection, a tert-butyl cation is generated. This highly reactive electrophile can alkylate any nucleophilic sites on your molecule, most commonly the newly deprotected secondary amine.[6]

  • Causality: The liberated t-Bu+ cation is a potent electrophile. If the concentration of this cation is high, it can be trapped by the product amine (a nucleophile) faster than it is quenched by other means (e.g., elimination to isobutylene).

  • Solution: Use a Cation Scavenger. Add a scavenger to the reaction mixture to trap the tert-butyl cation.

    • Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or anisole are effective.

    • Mechanism of Action: Silanes like TES react with the tert-butyl cation via hydride transfer. Anisole, an electron-rich aromatic, traps the cation via Friedel-Crafts alkylation.[6]

Reagent SystemTemperature (°C)Scavenger (Equivalents)Common IssuesRecommendation
4M HCl in Dioxane0 to 25NoneHigh risk of ring-opening[4]Not Recommended
20-50% TFA in DCM0 to 25NoneRisk of t-butylationGood starting point, but monitor for side products
20-50% TFA in DCM0 to 25Anisole or TES (1-2 eq.)Potential for scavenger-related impuritiesHighly Recommended for minimizing t-butylation
p-TsOH in EtOAc50-60NoneSlower reaction, may require heatAn alternative for acid-sensitive substrates[7]

Question 3: The deprotection is very slow or stalls completely. How can I drive it to completion?

Answer: Incomplete conversion is usually due to insufficient acid strength or stoichiometry, or deactivation of the acid.

  • Causality: The basicity of the nitrogen atoms in the spirocycle can neutralize the acid, effectively reducing the catalytic amount available for the deprotection reaction.

  • Solution:

    • Increase Acid Concentration: Instead of catalytic acid, use a significant excess. A common starting point is a 1:1 mixture of TFA and DCM (v/v).[5][8]

    • Extend Reaction Time: Monitor the reaction by TLC or LCMS and allow it to stir for longer (e.g., 2-4 hours) at room temperature.

    • Consider a Stronger Acid System: While HCl is risky due to ring-opening, a solution of 4M HCl in dioxane can be effective if used cautiously at low temperatures for substrates not prone to cleavage.[7] However, TFA remains the preferred choice.

Validated Experimental Protocol: Boc Deprotection with Cation Scavenger

This protocol is designed to minimize both ring-opening and tert-butylation side reactions.

Materials:

  • Boc-protected 1,6-diazaspiro[3.3]heptan-2-one derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Anisole

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected spirocycle (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the cation scavenger, either triethylsilane (2.0 eq.) or anisole (2.0 eq.), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10-20 eq., or as a 25-50% v/v solution in DCM) to the stirred mixture.

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by LCMS or TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, carefully concentrate the reaction mixture in vacuo. Note: Toluene can be added and co-evaporated to help remove residual TFA.

  • Dissolve the residue in DCM and slowly add it to a stirred, cooled (0 °C) saturated solution of NaHCO₃ to neutralize the excess acid. Caution: CO₂ evolution will occur.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material as necessary, typically by silica gel chromatography or crystallization of a salt form (e.g., HCl or oxalate salt).

Section 3: Notes on Cbz Group Deprotection

While less common for this specific scaffold in initial synthetic stages, the Cbz group is another key amine protecting group.[9] Its removal typically involves catalytic hydrogenolysis or strong acidic conditions.

1. Catalytic Hydrogenolysis (e.g., H₂ gas, Pd/C):

  • Primary Challenge: This method is generally clean but is incompatible with other reducible functional groups on the molecule (e.g., alkenes, alkynes, nitro groups, some aromatic heterocycles).[10]

  • Troubleshooting:

    • Incomplete Reaction: May be due to catalyst poisoning (e.g., by sulfur-containing functional groups) or insufficient catalyst loading/hydrogen pressure. Increase catalyst loading (e.g., from 10 mol% to 20 mol%) or hydrogen pressure.

    • Alternative Catalysts: Palladium on carbon (Pd/C) is standard. In cases of difficult deprotection, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.

2. Acid-Mediated Deprotection:

  • Primary Challenge: Strong acids like HBr in acetic acid are often used but pose a significant risk of the same ring-opening side reactions discussed for Boc deprotection.[11]

  • Recommendation: If hydrogenolysis is not feasible, acid-mediated Cbz removal should be approached with extreme caution. Start with the mildest possible conditions and carefully screen for ring-opened byproducts. Lewis acids in combination with nucleophilic scavengers may offer an alternative.

References

  • Hamza, D., et al. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(19), 2955-2957. Available from: [Link]

  • Kaur, H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4847. Available from: [Link]

  • Supporting Information for publications, general procedure for Boc deprotection. The Royal Society of Chemistry. Available from: [Link]

  • Common Organic Chemistry (2016). Boc Deprotection - TFA. Available from: [Link]

  • Chemistry Stack Exchange (2017). Mechanism for cyclic enamine formation after N-Boc deprotection. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Zhang, G., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1845-1850. Available from: [Link]

  • Li, P., et al. (2017). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(7), 490-494. Available from: [Link]

  • AAPPTEC (2023). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Anonymous (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available from: [Link]

  • Peschiulli, A., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Available from: [Link]

  • PubChem. 2-Boc-2,6-diazaspiro(3.3)heptane. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

  • Synbio-tech. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]

  • Carr, P. D., et al. (2021). Developing deprotectase biocatalysts for synthesis. RSC Chemical Biology, 2(6), 1638-1647. Available from: [Link]

  • NextSDS. 1-Boc-1,6-diazaspiro[3.3]heptane heMioxalate — Chemical Substance Information. Available from: [Link]

  • Reddit r/Chempros. (2023). Boc De-protection. Available from: [Link]

  • SynArchive. Protecting Groups List. Available from: [Link]

  • Stocks, M. J., et al. (2009). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 11(15), 3386-3389. Available from: [Link]

  • Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(18), 4093-4096. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Handling the Moisture Sensitivity of 1,6-Diazaspiro[3.3]heptan-2-one Intermediates

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,6-diazaspiro[3.3]heptan-2-one intermediates. The unique spirocyclic structure, incorporating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,6-diazaspiro[3.3]heptan-2-one intermediates. The unique spirocyclic structure, incorporating a strained β-lactam ring, makes these compounds powerful building blocks in medicinal chemistry. However, this strained four-membered ring is also the primary site of vulnerability, exhibiting significant sensitivity to moisture which can compromise experimental outcomes.

This guide is designed to provide you with in-depth, field-proven insights into the causality behind experimental choices, ensuring the integrity of your research. We will delve into troubleshooting common issues and answer frequently asked questions to empower you with the knowledge to handle these intermediates with confidence.

Part 1: Troubleshooting Guide - Navigating Experimental Challenges

Unexpected results are an inherent part of research. When working with moisture-sensitive compounds like 1,6-diazaspiro[3.3]heptan-2-one intermediates, failed reactions or impure products often trace back to inadvertent exposure to water. This section provides a systematic approach to diagnosing and resolving these issues.

Issue 1: Low or No Yield of Desired Product in Amide Bond Formation

You've attempted to acylate the secondary amine of the 1,6-diazaspiro[3.3]heptan-2-one intermediate, but your reaction has resulted in a low yield or a complex mixture of byproducts.

Initial Diagnosis Workflow

start Low or No Yield in Acylation Reaction check_reagents Verify Purity and Dryness of Reagents and Solvents start->check_reagents check_setup Review Inert Atmosphere Technique check_reagents->check_setup hydrolysis Hypothesize β-Lactam Hydrolysis check_setup->hydrolysis lcms Analyze Crude Reaction Mixture by LC-MS hydrolysis->lcms hydrolyzed_product Is the Hydrolyzed Product (β-amino acid) Observed? lcms->hydrolyzed_product yes Yes hydrolyzed_product->yes Yes no No hydrolyzed_product->no No remedy_hydrolysis Implement Rigorous Anhydrous Conditions: - Use freshly dried solvents - Flame-dry glassware - Work in a glovebox or under a strict Schlenk line protocol yes->remedy_hydrolysis other_issues Investigate Other Potential Issues: - Reagent stoichiometry - Reaction temperature/time - Catalyst activity (if applicable) no->other_issues

Caption: Diagnostic workflow for low-yield acylation reactions.

In-Depth Analysis and Solutions

  • The Culprit: β-Lactam Hydrolysis. The strained four-membered β-lactam ring is highly susceptible to nucleophilic attack by water. This hydrolytic cleavage opens the ring to form a β-amino acid derivative, which is antibiotically inactive and will not proceed with the intended reaction.[1][2] This reaction is often catalyzed by acidic or basic conditions.[3][4]

  • Q: How can I confirm if hydrolysis has occurred?

    • A: The most direct method is to analyze your crude reaction mixture using LC-MS. Look for a mass corresponding to your starting material + 18 (the mass of water). The resulting β-amino acid will have a significantly different polarity and retention time compared to your starting material.

  • Q: My solvents were "anhydrous" from the supplier. Is that not sufficient?

    • A: While commercially available anhydrous solvents are a good starting point, their water content can increase over time, especially after the bottle has been opened. For highly sensitive reactions, it is best practice to dry solvents immediately before use.[5][6] The industry standard for quantifying water content in solvents is Karl Fischer titration, which can measure water down to parts-per-million (ppm) levels.[5] For these intermediates, aiming for a water content below 50 ppm is recommended.[5]

Protocol: Solvent Drying

Drying AgentCompatible SolventsIncompatible SolventsNotes
3Å/4Å Molecular Sieves THF, Dichloromethane, Acetonitrile, TolueneAlcohols (slow uptake)Must be activated by heating under vacuum. Can be left in the solvent during storage to maintain dryness.[5][6]
Calcium Hydride (CaH₂) Hydrocarbons, Ethers, DichloromethaneAlcohols, Esters, Aldehydes, KetonesReacts with water to produce flammable hydrogen gas; use with caution in a fume hood.[5][7]
Sodium/Benzophenone Ethers (THF, Dioxane), HydrocarbonsHalogenated solvents (explosion risk), Alcohols, Ketones, EstersProvides a visual indication of dryness (deep blue/purple color). Highly reactive and unsuitable for use with the β-lactam intermediates themselves.[5]
  • Q: What are the best practices for setting up a moisture-sensitive reaction?

    • A: The gold standards are the use of a glovebox or a Schlenk line .[8][9][10][11]

      • Glovebox: Provides a continuously circulated inert atmosphere (argon or nitrogen) with very low levels of oxygen and moisture (<1 ppm).[10] This is the most secure method for handling these intermediates.[11]

      • Schlenk Line: Uses a dual manifold for vacuum and inert gas.[8][9] Glassware should be oven-dried or flame-dried under vacuum to remove adsorbed water.[8][10] Reagents are then handled under a positive pressure of inert gas using techniques like cannula transfer for liquids.[8]

Issue 2: Intermediate Degrades During Storage

You stored your 1,6-diazaspiro[3.3]heptan-2-one intermediate for a period, and upon re-analysis (e.g., by NMR or LC-MS), you observe significant degradation.

Root Cause Analysis

The primary cause of degradation during storage is exposure to atmospheric moisture. Even brief or repeated exposure when accessing the sample can introduce enough water to cause slow hydrolysis over time. The stability of β-lactams is known to be poor under ambient conditions.[12][13][14]

Storage Recommendations

Storage ConditionTemperatureAtmosphereContainerDuration
Short-Term (≤ 72 hours) 2-8 °C (Refrigerator)Inert Gas (Argon/Nitrogen)Tightly sealed vial with a PTFE-lined cap, placed inside a desiccator.For immediate use.
Long-Term (> 72 hours) -20 °C to -80 °C (Freezer)Inert Gas (Argon/Nitrogen)Flame-sealed ampoule or a vial with a secure, airtight cap, further sealed with paraffin film.For archival purposes. Studies on other β-lactams show stability for months at -80°C.[12][13]

Best Practices for Storage and Handling

  • Aliquot: If you have a larger batch, aliquot it into smaller, single-use quantities. This prevents repeated exposure of the entire batch to the atmosphere.

  • Inert Atmosphere: Always handle the solid compound under an inert atmosphere, preferably within a glovebox.[9][10] If using a Schlenk line, ensure a positive flow of inert gas when opening the container.

  • Proper Sealing: Use vials with high-quality septa or PTFE-lined caps. For long-term storage, consider flame-sealing under vacuum or an inert atmosphere.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are 1,6-diazaspiro[3.3]heptan-2-one intermediates so sensitive to moisture?

A: The sensitivity arises from the inherent ring strain of the β-lactam (a four-membered cyclic amide). This strain makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Water, even as a weak nucleophile, can attack this carbonyl group, leading to the hydrolytic cleavage of the amide bond and the opening of the four-membered ring.[1][2][15]

cluster_0 β-Lactam Hydrolysis start Moisture-Induced Degradation Pathway Intermediate 1,6-Diazaspiro[3.3]heptan-2-one TransitionState Tetrahedral Intermediate (Zwitterionic) Intermediate->TransitionState Nucleophilic Attack Water H₂O Water->TransitionState Product β-Amino Acid Derivative (Hydrolyzed Product) TransitionState->Product Ring Opening

Caption: Mechanism of β-lactam hydrolysis.

Q2: Can I use protic solvents like methanol or ethanol in reactions with these intermediates?

A: It is highly discouraged. Protic solvents, especially alcohols, can act as nucleophiles and lead to solvolysis (e.g., methanolysis), opening the β-lactam ring to form a β-amino ester. This is a common degradation pathway for β-lactams.[4] If a protic solvent is absolutely necessary for downstream steps, the β-lactam moiety should first be protected or reacted.

Q3: How do I effectively remove residual water from my reaction after workup?

A: After an aqueous workup, the organic layer will be saturated with water. Use a strong, neutral drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5] Add the drying agent, swirl, and observe. If the drying agent clumps, water is still present; add more until some of the powder remains free-flowing.[5] For maximum dryness, after filtration, the solvent should be removed under reduced pressure, and the resulting solid should be dried under high vacuum for several hours.

Q4: I suspect my starting material is contaminated with water. How can I dry it?

A: Drying a solid intermediate that is already hydrated can be challenging without causing further degradation. The most reliable method is azeotropic distillation with a suitable solvent like toluene. Dissolve the intermediate in toluene and distill off the toluene-water azeotrope under reduced pressure. This should be done with caution, as prolonged heating can also lead to degradation. Alternatively, dissolving the compound in a dry solvent (like dichloromethane) and passing it through a plug of anhydrous sodium sulfate can remove some water, but this is less effective for significant contamination. The best approach is prevention through proper storage and handling.[10]

Q5: Are there any analytical techniques besides LC-MS to monitor for degradation?

A: Yes, several techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. The characteristic protons on the β-lactam ring will have specific chemical shifts. Upon hydrolysis, these signals will disappear, and new signals corresponding to the opened-ring structure will appear.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The β-lactam carbonyl group has a characteristic high-frequency stretching vibration (typically ~1750-1780 cm⁻¹). Disappearance or significant broadening of this peak can indicate ring opening.

  • Thin-Layer Chromatography (TLC): The hydrolyzed product (β-amino acid) is significantly more polar than the starting lactam. A simple TLC can often show the appearance of a new, lower Rf spot corresponding to the degradation product.

This guide provides a foundational framework for successfully handling 1,6-diazaspiro[3.3]heptan-2-one intermediates. By understanding the chemical principles behind their moisture sensitivity and implementing rigorous anhydrous techniques, you can ensure the integrity of your experiments and accelerate your research and development efforts.

References

  • Wikipedia. Air-free technique. [Link]

  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Aslam, S. Precautions in handling, storage and manufacture of pharmaceutical products containing antibiotics. SlideShare. [Link]

  • Molecular Inorganic Chemistry, Utrecht University. Working with air and moisture sensitive compounds. [Link]

  • Sciencemadness Wiki. Drying solvents. [Link]

  • Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. [Link]

  • Abdulla, A., et al. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring. [Link]

  • Various Authors. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Multiple Sources. [Link]

  • Al-Moadhen, M., et al. Systematic review of room temperature stability of key beta-lactam antibiotics for extended infusions in inpatient settings. European Journal of Hospital Pharmacy. [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Defense Technical Information Center. Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. [Link]

  • Patrolecco, L., et al. Persistence and degradation of new β-lactam antibiotics in the soil and water environment. Chemosphere. [Link]

  • ResearchGate. Conducting moisture sensitive reactions under mechanochemical conditions. [Link]

  • bioRxiv. Inherent protection of bacteria from beta-lactam antibiotics by wet-dry cycles with microscopic surface wetness. [Link]

  • ResearchGate. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

  • MDPI. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

  • Spohn, R., et al. Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. [Link]

  • National Center for Biotechnology Information. Amide Bond Activation of Biological Molecules. [Link]

Sources

Reference Data & Comparative Studies

Validation

Escape from Flatland: 1,6-Diazaspiro[3.3]heptan-2-one vs. 2,6-Diazaspiro[3.3]heptane in Modern Drug Design

As drug discovery increasingly embraces the "escape from flatland" paradigm, medicinal chemists are replacing traditional planar, sp2 -rich heterocycles (like piperazine and morpholine) with highly sp3 -hybridized spiroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly embraces the "escape from flatland" paradigm, medicinal chemists are replacing traditional planar, sp2 -rich heterocycles (like piperazine and morpholine) with highly sp3 -hybridized spirocyclic scaffolds. This transition improves physicochemical properties, enhances target selectivity, and reduces off-target liabilities.

Among the most valuable spirocyclic building blocks are the spiro[3.3]heptanes. However, the exact topology of the spirocycle—whether linear or angular—profoundly impacts its utility. This guide provides an objective, data-driven comparison between the linear 2,6-diazaspiro[3.3]heptane and the angular 1,6-diazaspiro[3.3]heptan-2-one , detailing their structural profiles, biological applications, and validated experimental workflows.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in their exit vectors and electronic distribution.

  • 2,6-Diazaspiro[3.3]heptane (The Linear Bioisostere): Widely recognized as a direct structural surrogate for piperazine. It maintains a linear topology but stretches the N-N distance to ~4.2 Å (compared to ~2.9 Å in piperazine)[1]. This stretching, combined with the rigid spirocyclic core, lowers lipophilicity (logD) and increases basicity, which can lower the entropic penalty of binding[2].

  • 1,6-Diazaspiro[3.3]heptan-2-one (The Angular Scaffold): Features an asymmetric, angular topology due to the fusion of a β -lactam (azetidin-2-one) ring with an azetidine ring. The presence of the lactam carbonyl introduces a strong hydrogen-bond acceptor and neutralizes one of the basic amines. This drastically alters the pKa​ profile, making it a highly polar, mono-basic scaffold with a ~90° exit vector[3].

Quantitative Comparison Table
PropertyPiperazine (Reference)2,6-Diazaspiro[3.3]heptane1,6-Diazaspiro[3.3]heptan-2-one
Topology / Exit Vector Linear / FlexibleLinear / Rigid (180°)Angular / Rigid (~90°)
N-N Distance ~2.9 Å~4.2 Å~3.1 Å
Lipophilicity ( Δ logP) BaselineLower (-0.5 to -1.0)Lowest (due to polar lactam)
Ionization Profile Di-basic ( pKa​ ~9.8, 5.6)Di-basic ( pKa​ ~8.5–9.5)Mono-basic (1 amine, 1 neutral amide)
H-Bond Acceptors 223 (includes carbonyl oxygen)

Case Studies in Target Engagement

The choice between a linear and angular spirocycle is dictated by the spatial constraints of the target protein's binding pocket.

2,6-Diazaspiro[3.3]heptane: Optimizing Linear Interactions

In the development of Ketohexokinase (fructokinase) inhibitors, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core resulted in optimal potency. The extended 4.24 Å N-N distance allowed the spirocycle to simultaneously engage Asp27 and Asn107 in a dual hydrogen-bonding interaction, a geometry that the shorter piperazine could not achieve[1].

Furthermore, in the optimization of the FDA-approved PARP-1 inhibitor Olaparib, substituting the piperazine core with 2,6-diazaspiro[3.3]heptane retained high PARP-1 affinity ( IC50​ = 12.6 nM). Crucially, this rigidification reduced off-target DNA damage and cytotoxicity, proving that high-affinity PARP inhibitors can be decoupled from DNA-damaging properties[4].

1,6-Diazaspiro[3.3]heptan-2-one: Vector Modification

When a linear vector leads to steric clashes or fails to engage secondary pockets, the 1,6-diazaspiro[3.3]heptan-2-one scaffold provides an angular alternative. The β -lactam motif acts as a rigidified hydrogen-bond acceptor. Additionally, this scaffold can be reduced via alane to yield 1,6-diazaspiro[3.3]heptane, which has been successfully deployed as a bioisostere for piperidine in anesthetic drugs like bupivacaine, yielding patent-free analogs with high activity[3].

Bioisosteres A Piperazine Core (Flat, Flexible) B 2,6-Diazaspiro[3.3]heptane (Linear, N-N = 4.2 Å) A->B Linear Stretch C 1,6-Diazaspiro[3.3]heptan-2-one (Angular, Lactam) A->C Angular Shift D Target: PARP-1 / KHK Reduced Cytotoxicity B->D Enhanced Profile E Target: Kinases / CNS Altered Exit Vectors C->E Vector Modification

Fig 1. Divergent bioisosteric replacement strategies from piperazine to spirocyclic scaffolds.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols highlight the critical causality behind experimental choices when handling these highly strained ring systems.

Protocol A: Synthesis & Deprotection of 2,6-Diazaspiro[3.3]heptanes

This scaffold is frequently incorporated into aromatic systems via palladium-catalyzed Buchwald-Hartwig cross-coupling[5].

  • C-N Cross-Coupling: Combine the aryl bromide (1.0 equiv) and N-Boc-2,6-diazaspiro[3.3]heptane (1.2 equiv) in toluene. Add Pd2​(dba)3​ (1-2.5 mol %), (±)-BINAP, and KOtBu (3.0 equiv). Heat at 110 °C for 12–24 hours.

  • Boc-Deprotection (Critical Step):

    • Expert Insight: Do not use HCl in diethyl ether for deprotection. The high ring strain of the spiro[3.3]heptane core makes it highly susceptible to acid-catalyzed ring opening under HCl conditions[6].

    • Validated Method: Dissolve the intermediate in dichloromethane (DCM) and cool to 0 °C. Slowly add neat Trifluoroacetic acid (TFA). The TFA method cleanly removes the Boc group without degrading the spirocyclic core[6].

Protocol B: Synthesis of 1,6-Diazaspiro[3.3]heptan-2-one Scaffolds

The angular scaffold is synthesized via a highly efficient [2+2] cycloaddition[3].

  • [2+2] Cycloaddition: React an endocyclic alkene (or appropriate cyclobutane derivative) with chlorosulfonyl isocyanate (Graf's isocyanate, ClSO2​NCO ) under thermal conditions. The isocyanate effectively undergoes a [2+2] cycloaddition to form the highly strained spirocyclic β -lactam intermediate.

  • Deprotection: The resulting N-chlorosulfonyl group is hydrolyzed (typically using aqueous sodium sulfite or similar mild reducing/hydrolytic conditions) to yield the free 1,6-diazaspiro[3.3]heptan-2-one.

  • Optional Reduction: If the pure angular diamine is required, the β -lactam ring can be reduced using alane ( AlH3​ ) to produce the fully saturated 1,6-diazaspiro[3.3]heptane[3].

Synthesis Step1 Endocyclic Alkene + ClSO2NCO Step2 [2+2] Cycloaddition (Thermal) Step1->Step2 Step3 Spirocyclic β-Lactam Intermediate Step2->Step3 Step4 1,6-Diazaspiro[3.3]heptan-2-one (Deprotected) Step3->Step4

Fig 2. Step-by-step synthetic workflow for the 1,6-diazaspiro[3.3]heptan-2-one angular scaffold.

Conclusion

Both 2,6-diazaspiro[3.3]heptane and 1,6-diazaspiro[3.3]heptan-2-one are indispensable tools in the modern medicinal chemist's toolbox. The linear 2,6-isomer excels at stretching pharmacophores and rigidifying piperazine vectors to reduce off-target toxicity. Conversely, the angular 1,6-isomer provides a unique ~90° exit vector coupled with a built-in hydrogen-bond acceptor, ideal for navigating restricted binding pockets and drastically lowering lipophilicity. Careful attention to deprotection conditions—specifically avoiding strong hydrohalic acids with the 2,6-isomer—is paramount to preserving the integrity of these strained systems during library synthesis.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.PMC - NIH.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.PMC - NIH.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.Blumberg Institute.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.MDPI.
  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions.ACS Publications.
  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.ResearchGate.

Sources

Comparative

Engineering Metabolic Resilience: A Comparative Guide to Morpholine and 1,6-diazaspiro[3.3]heptan-2-one

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds dictate their clinical viability. The morpholine ring has historically been a privileged scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds dictate their clinical viability. The morpholine ring has historically been a privileged scaffold, prized for its ability to modulate solubility and engage in critical hydrogen-bonding interactions[1]. However, its flat, electron-rich architecture frequently introduces severe metabolic liabilities.

To overcome these pharmacokinetic bottlenecks, medicinal chemists are shifting toward three-dimensional spirocyclic bioisosteres. This guide provides an objective, mechanistically grounded comparison between the traditional morpholine motif and its advanced bioisostere, 1,6-diazaspiro[3.3]heptan-2-one , detailing the structural causality behind its superior metabolic stability and the empirical protocols required to validate it.

The Mechanistic Vulnerability of Morpholine

Morpholine rings are highly susceptible to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP450) superfamily (such as CYP3A4 and CYP2D6)[1][2]. The high electron density of the nitrogen and oxygen atoms facilitates initial electron abstraction or direct hydrogen atom transfer by the CYP450 heme-oxo species.

This interaction invariably leads to α -hydroxylation at the vulnerable methylene carbons adjacent to the heteroatoms. The resulting hemiaminal or acetal intermediates are chemically unstable under physiological conditions. They rapidly undergo spontaneous ring cleavage, leading to N-dealkylation, N-oxidation, and the generation of reactive, rapidly cleared, and potentially toxic metabolites[1].

Structural Engineering: The Spirocyclic Advantage

By replacing the morpholine core with a 1,6-diazaspiro[3.3]heptan-2-one system, we fundamentally re-engineer the molecule's interaction with hepatic metabolic enzymes. This stability is not coincidental; it is driven by three distinct structural modifications:

  • Steric Shielding & Elimination of α -Protons: The spiro[3.3] system replaces the metabolically labile α -protons of morpholine with a highly strained, sterically encumbered quaternary spiro center. This dense geometry physically blocks the CYP450 active site from accessing the reactive carbon centers[3].

  • Escaping Flatland ( Fsp3​ Enhancement): The incorporation of the spirocycle maximizes the fraction of sp3 hybridized carbons ( Fsp3​ ). Transitioning from a relatively flat morpholine ring to a rigid, three-dimensional spiro structure reduces non-specific lipophilic binding to promiscuous metabolic enzymes, thereby lowering overall intrinsic clearance[3][4].

  • Electronic Deactivation: The presence of the carbonyl group (the "2-one") in the diazaspiroheptanone system exerts a strong electron-withdrawing effect. This reduces the basicity ( pKa​ ) of the adjacent nitrogen, making the lone pair significantly less available for the initial single-electron oxidation steps required by CYP enzymes[5].

Pathway cluster_morpholine Morpholine Liability cluster_spiro Spirocyclic Stability M_Core Morpholine Ring (Electron-rich) M_Ox CYP450 α-Hydroxylation M_Core->M_Ox M_Deg Ring Cleavage & Dealkylation M_Ox->M_Deg S_Core 1,6-diazaspiro[3.3]heptan-2-one (3D Bioisostere) S_Block Steric Shielding & Quaternary Center S_Core->S_Block S_Stable Metabolically Stable (Intact Scaffold) S_Block->S_Stable

Morpholine CYP450 degradation vs. spirocyclic steric shielding and stability.

Comparative Physicochemical and Metabolic Profiling

The structural changes directly translate to quantifiable improvements in pharmacokinetic assays. Below is a representative data summary comparing a standard morpholine-bearing lead against its 1,6-diazaspiro[3.3]heptan-2-one matched molecular pair.

Physicochemical & Metabolic ParameterMorpholine Scaffold1,6-diazaspiro[3.3]heptan-2-one ScaffoldMechanistic Driver
Fraction sp3 ( Fsp3​ ) 0.831.003D spirocyclic architecture escapes "flatland"
LogD (pH 7.4) Baseline (e.g., 1.5)Reduced (e.g., 0.8)Altered dipole moment and reduced lipophilicity
pKa​ (Basic Nitrogen) ~8.3~6.5 - 7.0Electron-withdrawing effect of the 2-one carbonyl
HLM Half-life ( t1/2​ ) 15 - 25 min> 120 minElimination of labile α -protons
Intrinsic Clearance ( CLint​ ) > 50 µL/min/mg< 10 µL/min/mgSteric shielding from CYP450 heme-oxo active site
Empirical Validation: Self-Validating HLM Clearance Assay

To quantitatively prove the metabolic superiority of the spirocyclic bioisostere, we utilize a Human Liver Microsome (HLM) substrate depletion assay. As an application scientist, I must stress that generating trustworthy data requires a self-validating protocol built on strict kinetic controls.

Reagents & Test System
  • Test System: Pooled Human Liver Microsomes (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Quench Solution: LC-MS grade Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • System Preparation: Dilute HLMs in 100 mM phosphate buffer to a working concentration of 0.625 mg/mL.

    • Causality: We target a final assay concentration of 0.5 mg/mL to strike an optimal balance between observable enzymatic turnover and minimal non-specific microsomal protein binding, which can artificially lower apparent clearance.

  • Substrate Spiking: Prepare a 100 µM stock of the test compound in DMSO. Spike into the HLM suspension to achieve a 1.25 µM concentration (final assay concentration will be 1 µM after NADPH addition).

    • Causality: Maintaining the substrate concentration strictly at 1 µM ensures [S]≪Km​ . This guarantees first-order kinetic decay, making the calculated half-life independent of the initial concentration.

  • Self-Validation Controls: Run parallel incubations with Verapamil (positive control for high CYP clearance) and Warfarin (negative control for low clearance). Prepare a minus-NADPH control for the test compound.

    • Causality: The minus-NADPH control is critical; it validates that any observed parent depletion is strictly cytochrome P450-mediated metabolism, ruling out chemical instability or non-specific binding to the assay plate.

  • Initiation: Pre-incubate the HLM-substrate mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (20% of total volume).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold Quench Solution.

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the target timepoint while precipitating proteins for clean LC-MS/MS injection.

  • Analysis & Kinetic Modeling: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log ( ln ) of the remaining parent compound area ratio versus time. Calculate the slope ( −k ) to derive t1/2​=0.693/k and CLint​=(k×V)/microsomal protein .

HLM_Workflow Init 1. Prepare Test System 1 µM Compound + 0.5 mg/mL HLM Control Include Controls (+/- NADPH, Verapamil, Warfarin) Init->Control Incubate 2. Incubation 37°C, Initiate with NADPH Control->Incubate Sample 3. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Incubate->Sample Quench 4. Quench Reaction Cold ACN + Internal Standard Sample->Quench Analyze 5. LC-MS/MS Analysis Quantify Parent Depletion Quench->Analyze Calc 6. Kinetic Modeling Calculate t½ and CLint Analyze->Calc

Self-validating HLM experimental workflow for intrinsic clearance calculation.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1,6-Diazaspiro[3.3]heptan-2-one

For Researchers, Scientists, and Drug Development Professionals The handling of novel chemical entities in a laboratory setting demands a meticulous and informed approach to safety. This guide provides essential, immedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of novel chemical entities in a laboratory setting demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 1,6-Diazaspiro[3.3]heptan-2-one, a unique spirocyclic lactam. As the toxicological properties of this compound have not been thoroughly investigated, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.[1] This document outlines the necessary PPE, engineering controls, and handling procedures to ensure the safety of all laboratory personnel.

Understanding the Risks: A Proactive Stance on Safety

Given the limited specific data on 1,6-Diazaspiro[3.3]heptan-2-one, we must extrapolate from the known hazards of structurally similar compounds and general principles of chemical safety. The primary routes of potential exposure are inhalation, dermal contact, and eye contact. Similar compounds have been noted to cause skin and eye irritation, as well as respiratory irritation.[1][2][3][4][5] Therefore, our safety protocols are designed to mitigate these risks effectively.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide a robust barrier against potential exposure. The following table summarizes the minimum PPE requirements for handling 1,6-Diazaspiro[3.3]heptan-2-one.

Body PartRequired PPEStandard/SpecificationRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)ASTM F739 or EN 374Prevents dermal absorption and skin irritation. Double-gloving is recommended for enhanced protection.[3][5][6]
Eyes/Face Safety glasses with side shields or a face shieldANSI Z87.1 or EN 166Protects against splashes and airborne particles.[3][5][7] A face shield should be worn when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant apron---Prevents contamination of personal clothing.[8]
Respiratory Use in a well-ventilated area or with a fume hood---Minimizes inhalation of airborne particles or vapors. For higher-risk procedures, a respirator may be necessary.[1][8]
Step-by-Step Guide to Donning and Doffing PPE

The proper sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning Donning PPE Wash Hands Wash Hands Lab Coat Lab Coat Wash Hands->Lab Coat Gloves Gloves Lab Coat->Gloves Eye Protection Eye Protection Gloves->Eye Protection

Caption: Sequential process for safely donning PPE.

Doffing (Taking Off) PPE Workflow

G cluster_doffing Doffing PPE Gloves Gloves Lab Coat Lab Coat Gloves->Lab Coat Wash Hands Wash Hands Lab Coat->Wash Hands Eye Protection Eye Protection Wash Hands->Eye Protection Final Hand Wash Final Hand Wash Eye Protection->Final Hand Wash

Caption: Sequential process for safely doffing PPE to prevent contamination.

Engineering Controls and Safe Handling Practices

Personal protective equipment is the last line of defense. Engineering controls and safe handling practices are the primary measures to minimize exposure.

  • Ventilation: Always handle 1,6-Diazaspiro[3.3]heptan-2-one in a well-ventilated area.[1][5] A certified chemical fume hood is the preferred engineering control to capture any airborne particles or vapors at the source.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Spill Management: In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedures. Do not attempt to clean a large spill without appropriate training and equipment. Small spills can be managed by trained personnel wearing appropriate PPE. The spilled material should be absorbed with an inert material and placed in a sealed container for disposal.[1][3][5]

Disposal of Contaminated Materials

All materials that come into contact with 1,6-Diazaspiro[3.3]heptan-2-one, including gloves, disposable lab coats, and contaminated labware, must be considered chemical waste.

  • Waste Collection: Collect all contaminated solid waste in a designated, clearly labeled, and sealed container.

  • Professional Disposal: Arrange for the disposal of chemical waste through a licensed professional waste disposal service.[1] Do not dispose of this material down the drain or in the regular trash.[1][3][5]

First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3][5]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][5]

  • Eye Contact: If the substance comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3][5]

  • Ingestion: If swallowed, do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1][3][5]

Always have the Safety Data Sheet (SDS) for a similar compound or this guide available for emergency responders.[1][3][5]

This guide is intended to provide a foundation for the safe handling of 1,6-Diazaspiro[3.3]heptan-2-one. It is imperative that all laboratory personnel receive training on these procedures and that they are strictly adhered to. A proactive and informed approach to safety is the cornerstone of successful and responsible research.

References

  • Capot Chemical Co., Ltd. MSDS of 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride. [Link]

  • NextSDS. 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one hydrochloride. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

  • NextSDS. 1-{2,6-diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • CDC. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • FDA. Personal Protective Equipment for Infection Control. [Link]

  • PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.